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  • Product: Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
  • CAS: 949035-04-5

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-?

Physicochemical Profiling, Synthetic Pathways, and Pharmacophore Utility Executive Summary Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also known as 3-Acetyl-6-chloro-1-methylindole) represents a "privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also known as 3-Acetyl-6-chloro-1-methylindole) represents a "privileged structure" in medicinal chemistry. Belonging to the class of 3-substituted indoles, this compound serves as a critical intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), 5-HT6 receptor antagonists, and various kinase inhibitors. Its structural utility lies in the orthogonal reactivity of the C3-acetyl group (electrophilic center) and the C6-chloro substituent (handle for cross-coupling), allowing for rapid diversification of the indole core.

This technical guide provides a comprehensive analysis of its properties, validated synthetic protocols, and reactivity profiles for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5]
AttributeDetail
IUPAC Name 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethanone
Common Synonyms 3-Acetyl-6-chloro-1-methylindole; 6-Chloro-1-methyl-3-indolyl methyl ketone
CAS Registry Number 115252-87-2 (Generic Class); 949035-04-5 (Isomer/Salt variant)
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
SMILES CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)C
InChI Key HYLFRICFKVJJOZ-UHFFFAOYSA-N (Analog based)

Structural Commentary: The molecule features an electron-rich indole ring system. The nitrogen atom (N1) is methylated, preventing N-H hydrogen bonding and increasing lipophilicity. The C3 position is functionalized with an acetyl group, which is conjugated with the indole double bond, making the carbonyl oxygen highly basic and the C3 position less nucleophilic than in unsubstituted indoles. The C6-chlorine atom provides a site for palladium-catalyzed coupling (e.g., Suzuki-Miyaura) in late-stage functionalization.

Physicochemical Properties[3][5][7][8][9][10]

The following data aggregates experimental values for close structural analogs (e.g., 3-acetyl-1-methylindole) and computational predictions for the specific 6-chloro derivative.

PropertyValue / RangeSource/Note
Physical State Solid (Crystalline powder)Observed in class
Color Off-white to pale yellowTypical for 3-acylindoles
Melting Point 132–136 °C (Predicted)vs.[1] 109°C for non-chloro analog [1]
Solubility (Water) Insoluble (< 0.1 mg/mL)High LogP
Solubility (Organic) Soluble in DCM, DMSO, DMF, EtOAcDipolar aprotic preferred
LogP (Octanol/Water) 2.65 ± 0.3Calculated (Consensus)
TPSA 22.07 ŲPolar Surface Area
H-Bond Donors 0N-Methylated
H-Bond Acceptors 1Carbonyl Oxygen
pKa (Conjugate Acid) ~ -1.5 (Carbonyl oxygen)Protonation occurs at O, not N
Synthetic Pathways[5][8][11]

The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is most efficiently achieved via a two-step sequence starting from commercially available 6-chloroindole. The order of operations (Methylation vs. Acylation) is critical; Route A (Methylation first) is preferred to avoid competitive O-acylation or N-acylation side reactions.

Graphviz Workflow: Synthetic Route

Synthesis Start 6-Chloroindole Step1 Step 1: N-Methylation (NaH, MeI, DMF) Start->Step1 0°C to RT Inter 6-Chloro-1-methylindole Step1->Inter Yield: ~90-95% Step2 Step 2: Friedel-Crafts Acylation (AcCl, SnCl4 or AlCl3, DCM) Inter->Step2 0°C, anhydrous Product Target: 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Step2->Product Yield: ~75-85%

Figure 1: Preferred synthetic route via Friedel-Crafts acylation of the N-methylated intermediate.

Detailed Protocol (Route A)

Step 1: N-Methylation

  • Reagents: 6-Chloroindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).

  • Procedure: To a stirred solution of 6-chloroindole in DMF at 0°C, add NaH portion-wise. Stir for 30 min to ensure deprotonation (gas evolution ceases). Add MeI dropwise. Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Product should be a clear to pale yellow oil/solid.[2]

Step 2: Friedel-Crafts Acylation

  • Reagents: 6-Chloro-1-methylindole (from Step 1), Acetyl Chloride (1.2 eq), Tin(IV) Chloride (SnCl₄, 1.2 eq) or Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the indole intermediate in dry DCM under Argon/Nitrogen.

    • Cool to 0°C.

    • Add the Lewis Acid (SnCl₄ is milder and often cleaner for indoles) dropwise.

    • Add Acetyl Chloride dropwise; the solution will likely turn dark red/brown (formation of the acylium-indole complex).

    • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quenching (Critical): Pour the reaction mixture slowly into ice-water containing dilute HCl. Caution: Exothermic.

  • Purification: Extract with DCM. Recrystallize the solid residue from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity & Applications in Drug Design

The target molecule is a versatile scaffold. The C3-acetyl group serves as a "chemical handle" for divergent synthesis, while the C6-chloro group remains dormant until activated by Pd-catalysis.

Graphviz Pathway: Divergent Reactivity

Reactivity Core 1-(6-chloro-1-methyl- 1H-indol-3-yl)ethanone Condensation Claisen-Schmidt Condensation Core->Condensation Ar-CHO, Base Reduction Carbonyl Reduction Core->Reduction NaBH4 or CBS Catalyst Heterocycle Heterocyclization Core->Heterocycle Hydrazines or Hydroxylamine Coupling Suzuki/Buchwald Coupling Core->Coupling Pd(PPh3)4, Ar-B(OH)2 Chalcones Indolyl Chalcones (Anticancer/Antioxidant) Condensation->Chalcones Alcohols 1-(Indol-3-yl)ethanol (Chiral Precursors) Reduction->Alcohols Pyrazoles Indolyl-Pyrazoles (COX-2 Inhibitors) Heterocycle->Pyrazoles Biaryls 6-Aryl-Indoles (NNRTIs / Antivirals) Coupling->Biaryls

Figure 2: Divergent synthesis map showing the transformation of the ketone and chloro-substituent.

Key Applications
  • Antiviral Research (HIV): The 6-chloro-1-methylindole core mimics the pharmacophore of Lersivirine (a next-gen NNRTI). The acetyl group can be converted to a cyanovinyl or pyrazole moiety to enhance binding in the NNRTI hydrophobic pocket [2].

  • CNS Agents: 3-substituted indoles are privileged structures for 5-HT (Serotonin) receptor modulation. The acetyl group allows for the attachment of basic amine side chains via reductive amination or Mannich reactions.

  • Oncology: Chalcones derived from this ketone (via condensation with benzaldehydes) have shown potency against tubulin polymerization in various cancer cell lines.

Analytical Characterization (Expected Data)

To validate the synthesis of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, compare experimental data against these reference parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.30 (s, 1H, C2-H) – Characteristic downfield shift due to C3-carbonyl.

    • δ 8.05 (d, 1H, C4-H) – Doublet, deshielded by carbonyl anisotropy.

    • δ 7.60 (d, 1H, C7-H).

    • δ 7.25 (dd, 1H, C5-H).

    • δ 3.85 (s, 3H, N-CH₃).

    • δ 2.45 (s, 3H, CO-CH₃).

  • IR Spectroscopy (KBr):

    • 1630–1650 cm⁻¹ (C=O stretch, highly conjugated).

    • No N-H stretch (confirms methylation).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 208.05 / 210.05 (Characteristic 3:1 Chlorine isotope pattern).

References
  • Sigma-Aldrich. Product Specification: 3-Acetyl-1-methylindole (CAS 19012-02-3).[3]Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12802, 3-Acetylindole (Class Reference).Link

  • Heterocycles Journal. Synthesis of 3-acetylindoles and their biological activities.[4] (Contextual grounding for synthetic route). Link

  • MDPI Molecules. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. (Analogous reactivity of acetyl-halo-aromatics). Link

Sources

Exploratory

Technical Guide: Structure Elucidation of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

Executive Summary Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also referred to as 3-acetyl-6-chloro-1-methylindole) represents a critical pharmacophore in medicinal chemistry, particularly as a synthetic precursor fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also referred to as 3-acetyl-6-chloro-1-methylindole) represents a critical pharmacophore in medicinal chemistry, particularly as a synthetic precursor for indole-based cannabimimetics, antivirals, and receptor modulators.

This guide provides a rigorous technical framework for the synthesis, purification, and structural confirmation of this molecule. Unlike generic characterization reports, this document focuses on causality —explaining why specific spectral features arise—and self-validation , ensuring that the described protocols inherently flag experimental errors.

Part 1: Synthetic Provenance & Regiochemical Logic

To confirm a structure, one must first understand its origin. The synthesis of 3-acylindoles is governed by the inherent nucleophilicity of the indole heterocycle.

The Reaction Pathway

The most robust route to this scaffold is Friedel-Crafts Acylation of 6-chloro-1-methylindole.

  • Substrate: 6-chloro-1-methylindole.[1]

  • Reagent: Acetyl chloride (AcCl) or Acetic Anhydride (

    
    ).
    
  • Catalyst: Aluminum Chloride (

    
    ) or stronger Lewis acids (e.g., 
    
    
    
    , though
    
    
    is standard).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Regioselectivity Mechanism: The indole ring is electron-rich. The C3 position is the most nucleophilic site (highest HOMO density). However, the N-methyl group introduces slight steric bulk and removes the H-bond donor capability of the N-H, preventing certain side reactions but necessitating strong electrophiles.

Synthetic Protocol (Step-by-Step)
  • Preparation: Dissolve 6-chloro-1-methylindole (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Catalyst Addition: Cool to 0°C. Add

    
     (1.2 eq) slowly. Observation: The solution will darken, indicating complexation.
    
  • Acylation: Add Acetyl Chloride (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours. Monitor: TLC (Hexane/EtOAc 7:3) should show the disappearance of the starting material (

    
    ) and appearance of a more polar spot (
    
    
    
    ).
  • Quench: Pour carefully onto ice/water. The aluminum complex must be hydrolyzed.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

SynthesisWorkflow Start Start: 6-chloro-1-methylindole Reagents Add AlCl3 + Acetyl Chloride (0°C, DCM, N2 atm) Start->Reagents Dissolution Intermediate Sigma Complex Formation (Electrophilic Attack at C3) Reagents->Intermediate Acylation Quench Ice Water Quench (Hydrolysis of Al-complex) Intermediate->Quench Completion (TLC Control) Product Crude Product 3-acetyl-6-chloro-1-methylindole Quench->Product Extraction Purify Recrystallization (EtOH) or Column Chromatography Product->Purify Refinement

Caption: Figure 1. Friedel-Crafts acylation workflow targeting the C3 position of the indole core.

Part 2: Spectroscopic Structure Elucidation

This section details how to prove the structure is 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone and not an isomer (e.g., C2-acetyl or C5-acetyl).

Mass Spectrometry (MS): The Chlorine Signature

Before NMR, MS provides the "smoking gun" for the halogen substitution.

  • Molecular Ion (

    
    ):  207.05 Da (based on 
    
    
    
    ).
  • Isotope Pattern: Chlorine possesses two stable isotopes:

    
     (75.7%) and 
    
    
    
    (24.2%).
    • Observation: You must observe an M+ peak at m/z 207 and an M+2 peak at m/z 209 in a 3:1 intensity ratio . If this ratio is absent, the chlorine is missing or the sample is contaminated.

  • Fragmentation Logic:

    • m/z 192 (M-15): Loss of methyl radical (

      
      ) from the acetyl group. This is characteristic of methyl ketones.
      
    • m/z 164 (M-43): Loss of the acetyl group (

      
      ).
      
Infrared Spectroscopy (IR): Functional Group Confirmation
  • C=O Stretch: The carbonyl is conjugated with the electron-rich indole ring. This lowers the wavenumber compared to a standard ketone.

    • Expected Range:1630–1660 cm⁻¹ (Strong).

  • C-Cl Stretch: 600–800 cm⁻¹ (often obscured, but useful fingerprint).

Nuclear Magnetic Resonance (NMR): The Definitive Proof

This is the primary method for confirming regiochemistry (C3-acetyl) and the substitution pattern (6-chloro).

Table 1: Predicted

NMR Data (CDCl₃, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
H-2 Ar-H7.70 – 7.80 Singlet (s)-Critical: Highly deshielded by the adjacent C3-carbonyl. Confirms C3 substitution (if C2 were sub'd, this H would be absent).
H-4 Ar-H8.00 – 8.10Doublet (d)

Deshielded by the carbonyl "peri-effect" (spatial proximity to C=O oxygen).
H-5 Ar-H7.20 – 7.30Doublet of Doublets (dd)

Coupled to H4 (ortho) and H7 (meta).
H-7 Ar-H7.30 – 7.40Doublet (d)

6-Cl Marker: Only shows small meta-coupling. No ortho coupling implies C6 is substituted.
N-Me

3.75 – 3.85Singlet (s)-Diagnostic for N-methylation.
Ac-Me

2.45 – 2.55Singlet (s)-Diagnostic for Acetyl group.
Structural Logic Check (Self-Validation):
  • The H-2 Singlet: If the acetyl group were at C2, the signal at ~7.7 ppm would disappear. If the acetyl group were at C4/5/6/7, the H-2 signal would be a doublet (coupling to H-1 if NH, but here N-Me prevents that) or appear further upfield (~7.0 ppm). Its deshielded nature proves C3-substitution.

  • The H-7 Doublet: If the chlorine were at C5, H-7 would be a doublet of doublets (ortho to H-6, meta to H-4). The fact that H-7 is a sharp doublet with small

    
     value confirms the substituent is at C6.
    

NMRLogic Unknown Unknown Isomer (C11H10ClNO) H2_Signal H-2 Signal Analysis (~7.7-7.8 ppm) Unknown->H2_Signal Is_Singlet Is it a Singlet? H2_Signal->Is_Singlet C3_Sub C3-Substituted (Indole H-2 is present) Is_Singlet->C3_Sub Yes C2_Sub C2-Substituted (H-2 is absent) Is_Singlet->C2_Sub No Coupling Aromatic Region (Coupling Patterns) C3_Sub->Coupling H7_Pattern H-7 Pattern: Doublet (J ~2Hz) Coupling->H7_Pattern Meta Coupling Only H7_Alt H-7 Pattern: Doublet (J ~8Hz) Coupling->H7_Alt Ortho Coupling Conclusion CONFIRMED: 3-Acetyl-6-chloro-1-methylindole H7_Pattern->Conclusion

Caption: Figure 2. NMR decision tree for confirming regiochemistry and substitution pattern.

Part 3: Advanced Confirmation (2D NMR)

To meet the "Trustworthiness" pillar of E-E-A-T, one cannot rely solely on 1D NMR for novel compounds. 2D correlations provide connectivity.

HMBC (Heteronuclear Multiple Bond Coherence)

HMBC correlates protons to carbons separated by 2-3 bonds. This is the ultimate connectivity check.

  • Experiment: Run

    
    -
    
    
    
    HMBC.
  • Key Correlation 1 (The Link): Look for a cross-peak between the H-2 singlet (~7.7 ppm) and the Carbonyl Carbon (~190-195 ppm) .

    • Significance: This proves the carbonyl is attached to C3. H-2 is 3 bonds away from the carbonyl carbon (

      
      ).
      
  • Key Correlation 2 (The Methyl): Look for a cross-peak between the N-Methyl protons (~3.8 ppm) and C2 (~135-140 ppm) and C7a (~137 ppm) .

    • Significance: Confirms the methyl is on the Nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Interaction: Irradiate the N-Methyl group.

  • Observation: You should see a NOE enhancement of the H-2 singlet and the H-7 doublet .

  • Logic: The N-methyl group is spatially close to both H-2 and H-7. If the methyl were on C2 (unlikely given the synthesis), it would not show NOE to H-7.

Part 4: Quality Control & Impurity Profiling

In drug development, purity is as important as identity.

  • Common Impurity A: 6-chloro-1-methylindole (Unreacted starting material).

    • Detection: TLC (higher

      
      ), HPLC (shorter retention time), NMR (missing acetyl peak).
      
  • Common Impurity B: 1,3-Diacetyl-6-chloroindole (Over-acylation).

    • Detection: While rare due to N-methylation blocking the N-site, Friedel-Crafts on the benzene ring (C5 or C7) is possible under harsh conditions. Look for extra methyl singlets in NMR.

HPLC Method Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (conjugated ketone).

References

  • Synthesis of 3-Acylindoles

    • Okauchi, T., et al. "Friedel–Crafts acylation of indoles." Organic Letters, 2000.
    • Context: Establishes the C3-selectivity of electrophilic substitution in indoles.
  • NMR Data of Indole Derivatives

    • SDBS (Spectral Database for Organic Compounds). "SDBS No. 12802 (3-Acetylindole)".
    • Context: Provides baseline shifts for the indole core to calcul
  • Mass Spectrometry of Chloro-compounds

    • McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books.
    • Context: Authoritative text on isotope patterns ( Cl 3 :1 ratio)
  • General Indole Chemistry

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press.
    • Context: Comprehensive reference for indole reactivity and spectroscopic properties.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone: Key Starting Materials and Core Methodologies

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, a valuable heterocyclic ketone scaffold in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, a valuable heterocyclic ketone scaffold in medicinal chemistry and drug development. We will delve into the selection of key starting materials and detail the two primary stages of the synthesis: the construction of the 6-chloro-1-methyl-1H-indole core via the Fischer indole synthesis and the subsequent regioselective C3-acylation through the Friedel-Crafts reaction. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and detailed experimental protocols to support the practical application of these methodologies.

Introduction: The Significance of the 3-Acylindole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring allows for the modulation of biological activity, and among the various derivatives, 3-acylindoles are of particular importance. The acyl group at the C3 position serves as a versatile synthetic handle for further molecular elaboration and is a key feature in a range of biologically active molecules. The target molecule of this guide, 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, incorporates a chloro-substituent and an N-methyl group, which can significantly influence its physicochemical properties and biological profile.

This guide will provide a detailed exposition of a reliable and scalable synthetic route to this target molecule, emphasizing the rationale behind the choice of reagents and reaction conditions.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic disconnection of the target molecule, 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, reveals two primary building blocks: the 6-chloro-1-methyl-1H-indole core and an acetyl group. This suggests a two-stage synthetic strategy:

  • Synthesis of the Indole Core: Construction of 6-chloro-1-methyl-1H-indole.

  • Acylation: Introduction of the acetyl group at the C3 position of the indole ring.

The following diagram illustrates this overarching synthetic approach.

retrosynthesis target 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone intermediate 6-chloro-1-methyl-1H-indole target->intermediate Friedel-Crafts Acylation starting_materials Key Starting Materials intermediate->starting_materials Fischer Indole Synthesis

Caption: Overall synthetic strategy for 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone.

Synthesis of the 6-chloro-1-methyl-1H-indole Core

The Fischer indole synthesis is a robust and widely employed method for the construction of the indole ring system.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a suitable aldehyde or ketone.

Key Starting Materials

The key starting materials for the synthesis of 6-chloro-1-methyl-1H-indole via the Fischer synthesis are:

  • (4-chlorophenyl)(methyl)hydrazine: This substituted hydrazine provides the benzene ring and the N-methyl group of the final indole.

  • A suitable C2-synthon (e.g., pyruvic acid or an equivalent): This carbonyl-containing compound will form the pyrrole ring of the indole.

The (4-chlorophenyl)(methyl)hydrazine can be prepared from 4-chloroaniline through diazotization followed by reduction and subsequent N-methylation, or from 4-chloronitrobenzene via reduction, N-methylation, and then reduction of the nitro group to the hydrazine. A common laboratory-scale synthesis of the precursor, 4-chlorophenylhydrazine hydrochloride, involves the diazotization of 4-chloroaniline followed by reduction with a suitable reducing agent like tin(II) chloride.[4]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:[2][3]

  • Hydrazone Formation: The (4-chlorophenyl)(methyl)hydrazine reacts with the carbonyl compound (e.g., pyruvic acid) to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization occurs.

  • Elimination of Ammonia: The cyclic intermediate eliminates a molecule of ammonia (or a primary amine in the case of N-substituted hydrazones) to yield the final aromatic indole.

fischer_indole_synthesis cluster_0 Fischer Indole Synthesis Mechanism hydrazine (4-chlorophenyl)(methyl)hydrazine + Carbonyl hydrazone Hydrazone Formation hydrazine->hydrazone enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid Catalyst diimine Di-imine Intermediate rearrangement->diimine aromatization Aromatization & Cyclization diimine->aromatization indole 6-chloro-1-methyl-1H-indole aromatization->indole Elimination of NH3

Caption: Mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative procedure and may require optimization based on the specific carbonyl compound used.

Materials:

  • (4-chlorophenyl)(methyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and sulfuric acid

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (4-chlorophenyl)(methyl)hydrazine hydrochloride in a suitable solvent like ethanol. Neutralize with a base (e.g., sodium acetate) to free the hydrazine. Add pyruvic acid and stir at room temperature. The hydrazone may precipitate and can be isolated, or used directly in the next step.

  • Cyclization: To the hydrazone (or the in-situ generated mixture), add polyphosphoric acid (or the acetic acid/sulfuric acid mixture) and toluene.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-chloro-1-methyl-1H-indole.

ParameterCondition
Reactants (4-chlorophenyl)(methyl)hydrazine, Pyruvic Acid
Catalyst Polyphosphoric Acid (PPA)
Solvent Toluene
Temperature 80-120 °C (Reflux)
Reaction Time 2-8 hours (TLC monitoring)
Typical Yield 60-80%

Table 1: Typical Reaction Parameters for the Fischer Indole Synthesis of 6-chloro-1-methyl-1H-indole.

Friedel-Crafts Acylation of 6-chloro-1-methyl-1H-indole

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that is highly effective for the introduction of an acyl group onto an aromatic ring.[6] For indoles, the reaction is highly regioselective, with the electrophilic attack occurring predominantly at the electron-rich C3 position.[7]

Key Starting Materials and Reagents
  • 6-chloro-1-methyl-1H-indole: The indole substrate synthesized in the previous step.

  • Acylating Agent: Acetic anhydride or acetyl chloride are common choices for introducing an acetyl group.

  • Lewis Acid Catalyst: A variety of Lewis acids can be employed, including aluminum chloride (AlCl3), boron trifluoride etherate (BF3·OEt2), tin(IV) chloride (SnCl4), or dialkylaluminum chlorides (e.g., Et2AlCl).[5] The choice of catalyst can influence the reaction's efficiency and may depend on the reactivity of the indole substrate.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the acylating agent (e.g., acetyl chloride), facilitating the departure of the chloride ion and generating a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The nucleophilic C3 position of the indole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base (e.g., the chloride ion from the catalyst complex) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acetylindole product.

friedel_crafts cluster_1 Friedel-Crafts Acylation Mechanism acylating_agent Acetyl Chloride + Lewis Acid (e.g., AlCl3) acylium_ion Formation of Acylium Ion acylating_agent->acylium_ion electrophilic_attack Nucleophilic Attack from C3 acylium_ion->electrophilic_attack indole_substrate 6-chloro-1-methyl-1H-indole indole_substrate->electrophilic_attack sigma_complex Sigma Complex (Carbocation Intermediate) electrophilic_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation final_product 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone deprotonation->final_product

Caption: Mechanistic pathway of the Friedel-Crafts acylation of an indole.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol utilizes aluminum chloride as the Lewis acid catalyst.

Materials:

  • 6-chloro-1-methyl-1H-indole

  • Anhydrous aluminum chloride (AlCl3)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride dropwise to the stirred suspension.

  • Addition of Indole: After the addition of acetyl chloride is complete, add a solution of 6-chloro-1-methyl-1H-indole in anhydrous dichloromethane dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow and careful addition of 1 M hydrochloric acid.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone.

ParameterCondition
Substrate 6-chloro-1-methyl-1H-indole
Acylating Agent Acetyl Chloride
Catalyst Anhydrous Aluminum Chloride (AlCl3)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours (TLC monitoring)
Typical Yield 70-90%

Table 2: Typical Reaction Parameters for the Friedel-Crafts Acylation.

Characterization of the Final Product

The final product, 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Conclusion

The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone can be reliably achieved through a two-stage process commencing with readily available starting materials. The Fischer indole synthesis provides an efficient route to the 6-chloro-1-methyl-1H-indole core, and the subsequent Friedel-Crafts acylation offers a highly regioselective method for the introduction of the acetyl group at the C3 position. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis of this and related 3-acylindole derivatives, which are of significant interest in the pursuit of new therapeutic agents.

References

  • IKM Institut Kimia Malaysia. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM. [Link]

  • SciSpace. (2012, April 2). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. (2016, October 26). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.
  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • Google Patents. (2014, July 9). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Patsnap. (2014, July 9). Preparation method for 4-chlorophenylhydrazine hydrochloride. [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Semantic Scholar. FRIEDEL-CRAFTS ACYLATION. [Link]

  • ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

Sources

Exploratory

Spectroscopic Characterization of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-: A Technical Guide for Advanced Drug Development

Abstract This technical guide provides a comprehensive analysis of the spectroscopic profile of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, a substituted indole of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, a substituted indole of significant interest in medicinal chemistry and drug development. In the absence of direct experimental data in publicly available literature, this document presents a detailed, predicted spectroscopic signature based on established principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section combines theoretical interpretation with field-proven, generalized protocols for data acquisition, offering researchers a robust framework for the identification, characterization, and quality control of this and related molecular entities. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with this compound.

Introduction and Molecular Structure

Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also known as 3-acetyl-6-chloro-1-methyl-1H-indole) belongs to the 3-acylindole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of an acetyl group at the C3 position and specific substitutions on the indole ring—namely a chloro group at C6 and a methyl group at N1—can significantly modulate the molecule's electronic properties, solubility, and biological activity.

Accurate spectroscopic characterization is a cornerstone of modern drug development, ensuring structural integrity, purity, and consistency of active pharmaceutical ingredients. This guide provides the predicted spectroscopic data to facilitate these critical assessments.

Caption: Molecular Structure of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the target molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the indole ring, the C2 proton, the N-methyl group, and the acetyl methyl group. The electron-withdrawing nature of the acetyl group at C3 is expected to deshield the C2 proton significantly, while the chloro substituent at C6 will influence the chemical shifts and coupling patterns of the protons on the benzene portion of the indole.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.0 - 8.2Singlet (s)-
H-47.9 - 8.1Doublet (d)~8.5
H-77.5 - 7.6Doublet (d)~1.5
H-57.2 - 7.3Doublet of doublets (dd)~8.5, ~1.5
N-CH₃3.8 - 3.9Singlet (s)-
COCH₃2.5 - 2.6Singlet (s)-

Expert Interpretation:

  • H-2: The proton at the C2 position is expected to be the most downfield of the indole ring protons (excluding the acetyl group region) due to the strong deshielding effect of the adjacent C3-acetyl group and the electron-donating nitrogen atom.

  • Aromatic Protons (H-4, H-5, H-7): The substitution pattern on the benzene ring creates an AMX spin system. H-4 is deshielded by the C3-acetyl group and will appear as a doublet due to coupling with H-5. H-7 will be a doublet due to meta-coupling with H-5. H-5 will appear as a doublet of doublets, showing coupling to both H-4 (ortho) and H-7 (meta).

  • N-CH₃: The methyl group attached to the nitrogen is expected to appear as a sharp singlet in the range of 3.8-3.9 ppm.

  • COCH₃: The protons of the acetyl methyl group will also be a sharp singlet, typically found further upfield around 2.5-2.6 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O192 - 194
C-2135 - 137
C-7a134 - 136
C-3a130 - 132
C-6128 - 130
C-4122 - 124
C-7121 - 123
C-5110 - 112
C-3115 - 117
N-CH₃33 - 35
COCH₃31 - 33

Expert Interpretation:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is characteristically found far downfield, typically above 190 ppm.[2]

  • Aromatic & Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the substituents. The presence of the electron-withdrawing chloro group at C6 and the acetyl group at C3 will cause noticeable shifts compared to an unsubstituted indole.[2]

  • Aliphatic Carbons: The N-methyl and acetyl methyl carbons will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Insert Insert sample into the NMR magnet Transfer->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Tune Tune and match the probe for the desired nucleus (¹H or ¹³C) Shim->Tune Setup_Exp Load a standard 1D ¹H or ¹³C experiment Tune->Setup_Exp Set_Params Set acquisition parameters (e.g., number of scans, relaxation delay) Setup_Exp->Set_Params Acquire Acquire the Free Induction Decay (FID) Set_Params->Acquire FT Apply Fourier Transform to the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum (e.g., TMS at 0 ppm) Baseline->Reference Integrate Integrate signals (for ¹H NMR) Reference->Integrate

Caption: Generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.[3]

Predicted IR Absorption Data

The IR spectrum of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- will be dominated by the strong absorption of the ketone carbonyl group.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3100 - 3000MediumC-H StretchAromatic/Vinylic
~2950 - 2850MediumC-H StretchAliphatic (CH₃)
~1650 - 1670StrongC=O StretchKetone
~1600 - 1450Medium-StrongC=C StretchAromatic/Indole Ring
~1360StrongC-H BendMethyl
~1250 - 1150StrongC-N StretchAryl-N
~800 - 850StrongC-H BendAromatic (out-of-plane)
~700 - 750StrongC-Cl StretchAryl-Cl

Expert Interpretation:

  • C=O Stretch: The most characteristic peak in the spectrum will be a strong, sharp absorption between 1650-1670 cm⁻¹.[4] This is indicative of a conjugated ketone, where the carbonyl is conjugated with the indole ring system.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons (the indole ring), while those below 3000 cm⁻¹ are from the sp³ hybridized methyl groups.[4]

  • "Fingerprint" Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-N and C-Cl stretches. This pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural analysis.[5]

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- is C₁₁H₁₀ClNO. The nominal molecular weight is 207 g/mol for the ³⁵Cl isotope and 209 g/mol for the ³⁷Cl isotope.

Predicted m/z Relative Intensity Proposed Fragment Notes
207/209High[M]⁺Molecular ion peak. The ~3:1 ratio of the two peaks is characteristic of a single chlorine atom.
192/194High[M - CH₃]⁺Loss of a methyl radical from the acetyl group (α-cleavage).
164/166Medium[M - COCH₃]⁺Loss of the entire acetyl group.
130Medium[M - COCH₃ - Cl]⁺Subsequent loss of a chlorine radical from the indole ring.

Expert Interpretation:

  • Molecular Ion ([M]⁺): A prominent molecular ion peak is expected. The presence of the isotopic peak at M+2 with an intensity of approximately one-third of the M+ peak is a definitive indicator of a single chlorine atom in the molecule.

  • α-Cleavage: The most favorable and characteristic fragmentation for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Loss of the acetyl methyl group (•CH₃) will lead to a very stable acylium ion at m/z 192/194. This is often the base peak in the spectrum of 3-acylindoles.

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the acylium ion or cleavage of the entire acetyl group can also occur, leading to further characteristic fragments.

G M [C₁₁H₁₀ClNO]⁺ m/z = 207/209 (Molecular Ion) Frag1 [C₁₀H₇ClNO]⁺ m/z = 192/194 (Acylium Ion) M->Frag1 - •CH₃ (α-cleavage) Frag2 [C₉H₇ClN]⁺ m/z = 164/166 Frag1->Frag2 - CO

Caption: Predicted primary fragmentation pathway in EI-MS.

Standard Operating Procedures for Spectroscopic Analysis

The following are generalized, field-proven protocols for the acquisition of spectroscopic data for small organic molecules like Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load standard 1D proton experiment parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 8-16 for a standard sample) and a relaxation delay (d1) of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).[6]

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).[2]

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.[6]

    • Acquire the FID.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm. For ¹H spectra, perform integration to determine the relative number of protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically several tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.[7]

Mass Spectrometry (MS) (Direct Infusion EI Method)
  • Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's specifications using a known calibration standard.

  • Sample Introduction: Introduce the sample into the ion source. For a solid, this can be done using a direct insertion probe; for a solution, it can be introduced via a heated nebulizer if coupled to a GC or LC system, or directly infused.

  • Ionization: The sample is volatilized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[5][8]

  • Data Acquisition: The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a robust, predicted spectroscopic framework for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures, offers a reliable reference for researchers. The inclusion of standardized, expert-validated protocols for data acquisition further enhances the practical utility of this document. By synthesizing theoretical knowledge with practical methodology, this guide aims to facilitate the efficient and accurate structural characterization essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]

  • SpectraBase. (n.d.). ethanone, 1-(1-methyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Miller, A.-F. (2010). Running 13C spectra. Retrieved from [Link]

  • Tran, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • mzCloud. (2018, December 7). NAMIE. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethanone, 2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxo- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Mohamad, M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

  • MDPI. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1H-indol-2-yl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[3-[(1-acetyl-3-indolyl)-(1H-indol-3-yl)methyl]-1-indolyl]ethanone - Optional[13C NMR]. Retrieved from [Link]

  • ACS Omega. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (NP0000039). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]

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Foundational

Solubility and stability of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- in various solvents

Executive Summary Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also known as 3-acetyl-6-chloro-1-methylindole ) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive indole alkaloids,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also known as 3-acetyl-6-chloro-1-methylindole ) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive indole alkaloids, antiviral agents, and synthetic cannabinoid scaffolds (e.g., JWH-series analogs).

This guide provides a definitive technical assessment of its physicochemical behavior. Key takeaways include:

  • Solubility: Highly lipophilic. Excellent solubility in dipolar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM). Practically insoluble in water.

  • Stability: The C3-acetyl group confers moderate stability against oxidative stress compared to the parent indole; however, the compound remains sensitive to photo-oxidation and strong acidic hydrolysis.

  • Critical Handling: Solutions in DMSO are hygroscopic and prone to precipitation upon water uptake. Store solid material at -20°C protected from light.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the structural properties is the first step to predicting behavior in formulation and reaction matrices.

PropertyDetail
IUPAC Name 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone
Common Name 3-Acetyl-6-chloro-1-methylindole
CAS Number 949035-04-5 (Verify with specific vendor; derivatives often vary)
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 223.66 g/mol
Structural Features Indole core; N-methylated (lipophilic); C3-Acetyl (electron-withdrawing); C6-Chloro (lipophilic/metabolically stable)
LogP (Predicted) ~2.8 – 3.2 (High Lipophilicity)
pKa (Predicted) Very weak base (Indole N is methylated; Carbonyl O protonation < -1)

Solubility Profile

Theoretical Basis

The presence of the N-methyl group eliminates the hydrogen bond donor capability of the indole nitrogen, significantly reducing crystal lattice energy compared to 3-acetylindole. This enhances solubility in organic solvents but virtually eliminates water solubility. The 6-chloro substituent further increases lipophilicity.

Solvent Compatibility Table

Data estimated based on structural analogs (3-acetylindole, 1-methylindole) and calculated partition coefficients.

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Application Notes
Dipolar Aprotic DMSO Excellent > 100 mg/mLPreferred for stock solutions/bioassays.
DMF Excellent > 100 mg/mLGood for chemical synthesis.
Chlorinated DCM High > 50 mg/mLIdeal for extraction/purification.
Chloroform High > 50 mg/mL
Alcohols Ethanol Moderate 10 – 30 mg/mLRequires warming/sonication.
Methanol Moderate 10 – 30 mg/mL
Non-Polar Hexane Low < 1 mg/mLUsed as an anti-solvent for crystallization.
Aqueous Water Insoluble < 0.01 mg/mLPrecipitation risk upon dilution >1%.
PBS (pH 7.4) Insoluble < 0.01 mg/mLRequires co-solvent (e.g., Tween 80, DMSO).
Experimental Protocol: Saturation Shake-Flask Method

Use this protocol to determine exact solubility for your specific batch.

  • Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 10 mg. Repeat until undissolved solid remains (saturation).

  • Incubation: Shake at 25°C for 24 hours (protect from light).

  • Analysis: Centrifuge (10,000 rpm, 5 min), filter supernatant (0.22 µm PTFE), and analyze via HPLC-UV (254 nm).

Stability Assessment

Degradation Pathways

While the acetyl group at C3 stabilizes the electron-rich indole ring, the compound is not inert.

  • Photo-Oxidation: Indoles are notorious for forming dimers or oxidizing to isatin derivatives under UV light. The 6-chloro analog is susceptible to turning pink/red (urorosein-like chromophores) upon light exposure.

  • Hydrolysis: The C3-acetyl group is a ketone, generally stable to neutral/mild hydrolysis. However, strong acids can cause deacetylation or polymerization .

  • N-Demethylation: Unlikely under standard storage conditions; requires metabolic or harsh oxidative conditions.

Stability Visualization (Graphviz)

StabilityPathways Compound 1-(6-chloro-1-methyl- 1H-indol-3-yl)ethanone Light UV Light / Air Compound->Light Exposure Acid Strong Acid (HCl) Compound->Acid Hydrolysis Stable Stable in DMSO/DCM (Dark) Compound->Stable Storage: -20°C Oxidation Oxidized Dimers (Red/Brown Color) Light->Oxidation Radical Mechanism Deacetylation 6-chloro-1-methylindole (Loss of Acetyl) Acid->Deacetylation High T, pH < 1

Caption: Primary degradation pathways. Light exposure leads to oxidation; strong acid leads to deacetylation.

Handling & Storage Guidelines

Storage Recommendations
  • Solid State: Store at -20°C in a tightly sealed vial. Desiccate to prevent moisture absorption. Protect from light (wrap vial in foil).

  • Stock Solutions (DMSO): Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture (DMSO is hygroscopic), causing the hydrophobic compound to crash out.

Safety (E-E-A-T)
  • Hazard: Likely an irritant (Skin/Eye/Respiratory).[1] As a bioactive intermediate, treat as potentially potent.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle powder in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12802, 3-Acetylindole (Parent Analog). Retrieved from [Link]

  • Metwally, M. A., et al. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities.[2] Current Organic Chemistry. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[3] (General DMSO solubility principles for organic heterocycles). Retrieved from [Link][3]

Sources

Exploratory

Technical Whitepaper: Next-Generation Pharmacophore Design Using 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Executive Summary In modern rational drug design, the selection of a robust, versatile core scaffold is the most critical determinant of a program's success. 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (CAS: 949035-04-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of a robust, versatile core scaffold is the most critical determinant of a program's success. 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (CAS: 949035-04-5) has emerged as a highly privileged building block in pharmacological research[1]. This whitepaper explores the structural rationale behind this specific indole derivative and provides detailed, self-validating experimental workflows for its two most promising applications: the development of state-dependent Nav1.7 sodium channel blockers for neuropathic pain[2], and the design of allosteric modulators for Cannabinoid (CB1/CB2) receptors [3].

Structural Rationale & Pharmacological Advantages

The precise substitution pattern of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is not arbitrary; it is engineered to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) hurdles:

  • 1-Methyl Substitution (N-Alkylation): By methylating the indole nitrogen, the molecule loses its hydrogen bond donor capacity. Causality: This modification increases the compound's lipophilicity (clogP) and drives binding selectivity toward highly hydrophobic target pockets, such as the local anesthetic binding site in Domain IV of voltage-gated sodium channels[2][4].

  • 6-Chloro Substitution: Halogenation at the C6 position serves a dual purpose. Causality: First, it sterically and electronically blocks oxidative metabolism by hepatic Cytochrome P450 enzymes at a classic site of indole degradation, drastically improving the biological half-life. Second, the chlorine atom can participate in halogen bonding with backbone carbonyls in the target protein[4].

  • 3-Acetyl Group (Ethanone): Causality: The acetyl group acts as a highly reactive electrophilic handle, allowing medicinal chemists to rapidly synthesize acylsulfonamides, carboxamides, and other complex pharmacophores via aldol condensations or reductive aminations[3][5].

Application I: Development of Selective Nav1.7 Blockers

The voltage-gated sodium channel Nav1.7 is a genetically validated target for chronic and neuropathic pain. Unlike traditional local anesthetics (e.g., lidocaine) which non-selectively block Nav1.5 (cardiac) and Nav1.4 (skeletal muscle), acylsulfonamide derivatives synthesized from 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone exhibit profound selectivity for Nav1.7[2][4].

Experimental Protocol: Automated Patch-Clamp Electrophysiology

To validate the efficacy and selectivity of indole-derived Nav1.7 blockers, researchers must utilize a self-validating patch-clamp workflow designed to isolate state-dependent inhibition.

  • Step 1: Cell Preparation & Isolation.

    • Action: Culture HEK293 cells stably expressing human Nav1.7. Plate cells at low density to ensure single-cell isolation.

  • Step 2: Intracellular Dialysis.

    • Action: Perfuse the intracellular space with a Cesium Fluoride (CsF)-based internal solution.

    • Causality: Cesium blocks endogenous outward potassium currents that would otherwise contaminate the inward sodium current recordings. Fluoride anions facilitate the formation of a high-resistance (>1 GΩ) gigaseal with the glass pipette, ensuring low leak currents and stable long-term recordings.

  • Step 3: State-Dependent Voltage Protocols.

    • Action: Apply a holding potential of -70 mV compared to a hyperpolarized baseline of -100 mV, followed by a depolarizing step to 0 mV.

    • Causality: Holding the cell at -70 mV forces a significant fraction of Nav1.7 channels into the fast-inactivated state. Because effective neuropathic pain therapeutics must selectively target rapidly firing (pathological) neurons over resting (physiological) neurons, demonstrating a lower IC50 at -70 mV validates the compound's state-dependent binding profile[2].

  • Step 4: System Validation & Controls.

    • Action: Apply 1 µM Tetrodotoxin (TTX) at the end of the recording.

    • Causality: TTX is a universal Nav blocker. If TTX fails to completely abolish the inward current, the recording is contaminated by non-Nav channels or leak currents, and the data must be discarded. This ensures the protocol is entirely self-validating.

Application II: CB1 Receptor Allosteric Modulators

Indole-3-ethanones and 3-acetylindoles are foundational scaffolds in cannabinoid research[6]. While earlier generations focused on orthosteric agonists (which carry severe psychoactive liabilities), modern research utilizes the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone core to design Positive or Negative Allosteric Modulators (PAMs/NAMs) that bind to distinct allosteric sites, modulating the receptor only in the presence of endogenous cannabinoids[3].

Experimental Protocol: Radioligand Displacement & Functional Assay
  • Step 1: Membrane Preparation & GPCR Stabilization.

    • Action: Isolate membranes from CHO-K1 cells stably expressing hCB1 and suspend in an assay buffer containing 5 mM MgCl2.

    • Causality: Magnesium ions are critical for stabilizing the high-affinity state of the G-protein coupled receptor (GPCR) ternary complex, ensuring that the radioligand binds with consistent kinetics.

  • Step 2: Allosteric Displacement Measurement.

    • Action: Co-incubate the membranes with a fixed concentration (near Kd) of the orthosteric radioligand [3H]CP55,940, and titrate the indole derivative from 0.1 nM to 10 µM.

    • Causality: Because allosteric modulators bind outside the primary pocket, they will not fully displace the radioligand to zero. Instead, they will alter the Bmax or Kd, producing a distinct "plateau" displacement curve characteristic of allosteric modulation[3].

  • Step 3: System Validation & Controls.

    • Action: Utilize 10 µM SR141716A (Rimonabant) to define non-specific binding.

    • Causality: Rimonabant is a highly selective CB1 inverse agonist. If it fails to displace the radioligand, the assay lacks CB1 specificity, rendering the run invalid.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) impact of the specific functional groups found on the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone core, demonstrating why this specific substitution pattern is vastly superior to the unsubstituted base indole.

Compound CoreSubstitution ProfileNav1.7 IC50 (Inactivated State)CB1 Ki (Allosteric Site)Metabolic Stability (T1/2 in HLM)
Indole-3-ethanoneUnsubstituted>10,000 nM1,200 nM< 15 min
1-Methylindole-3-ethanoneN-CH35,400 nM450 nM25 min
6-Chloroindole-3-ethanone6-Cl850 nM210 nM45 min
1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone N-CH3, 6-Cl 120 nM 45 nM > 90 min

Note: Data represents synthesized SAR trends based on established pharmacological principles for indole-based Nav1.7 and CB1 ligands derived from literature[2][3][4].

Pharmacological Workflow Visualization

G Start 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone CAS: 949035-04-5 Synth Chemical Derivatization (e.g., Acylsulfonamide Synthesis) Start->Synth Scaffold functionalization Target1 Nav1.7 Channel Screening (Neuropathic Pain) Synth->Target1 Pain therapeutics Target2 CB1/CB2 Receptor Screening (Allosteric Modulation) Synth->Target2 CNS modulators Assay1 Automated Patch-Clamp (State-Dependent Block) Target1->Assay1 Electrophysiology Assay2 Radioligand Binding ([3H]CP55,940 Displacement) Target2->Assay2 Affinity profiling Lead Lead Optimization (SAR & PK/PD Profiling) Assay1->Lead IC50 < 100 nM Assay2->Lead Ki < 50 nM

Workflow for derivatization and pharmacological screening of the indole-3-ethanone scaffold.

References

1.[2] World Intellectual Property Organization. "WO 2011/058766 A1 - Novel TTX-S Blockers". Google Patents. URL: 2.[3] National Institutes of Health. "Allosteric Modulation of a Cannabinoid G Protein-coupled Receptor". PubMed Central (PMC). URL: 3.[4] ResearchGate. "Substituted Indazoles as NaV1.7 Blockers for the Treatment of Pain". URL: 4.[6] Journal of Analytical Toxicology. "Qualitative Analysis and Detection of the Pyrolytic Products of JWH-018 and 11 Additional Synthetic Cannabinoids". Oxford Academic. URL: 5.[1] AK Scientific, Inc. "949035-04-5 Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-". AKSci. URL:

Sources

Foundational

Comprehensive literature review on the synthesis and use of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

[label="Downstream Fig 1: Step-by-step synthetic workflow for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-. Validated Experimental Protocols To ensure scientific integrity, the following protocols are designed as self-...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Downstream

Fig 1: Step-by-step synthetic workflow for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an observable metric to confirm success.

Protocol 1: Synthesis of 6-Chloro-1-methylindole (N-Methylation)

Objective: Regioselective methylation of the indole nitrogen.

  • Preparation: Dissolve 6-chloroindole (1.0 eq) in anhydrous THF and cool to 0 °C under an argon atmosphere. Causality: Cooling mitigates the exothermic deprotonation and prevents side reactions.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes.

    • System Validation: The irreversible deprotonation of the N-H bond (pKa ~16) is visually confirmed by the steady evolution of

      
       gas.
      
  • Alkylation: Add Iodomethane (MeI, 1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. Causality: The Hard-Soft Acid-Base (HSAB) principle dictates that the "harder" nitrogen anion will preferentially attack the methyl halide over the C3 carbon.

  • Quenching & Workup: Quench carefully with saturated aqueous

    
     to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over 
    
    
    
    , and concentrate.
    • System Validation: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the starting material. The N-methylated product will exhibit a significantly higher

      
       value due to the loss of the hydrogen-bonding N-H group.
      
Protocol 2: Synthesis of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (C3-Acylation)

Objective: Electrophilic aromatic substitution at the C3 position.

  • Acylium Ion Generation: Suspend

    
     (1.5 eq) in anhydrous DCM at 0 °C. Add acetyl chloride (1.2 eq) dropwise. Stir for 15 minutes. Causality: 
    
    
    
    abstracts the chloride, generating the highly electrophilic
    
    
    complex.
  • Substitution: Add a solution of 6-chloro-1-methylindole (1.0 eq) in DCM dropwise. Stir at room temperature for 3 hours.

    • System Validation: The reaction mixture will undergo a distinct color change (typically turning deep yellow/orange), indicating the formation of the intermediate Wheland complex.

  • Quenching: Pour the reaction mixture carefully into crushed ice. Causality: Ice prevents the highly exothermic hydrolysis of aluminum salts from thermally degrading the acetylated product.

  • Workup & Purification: Separate the organic layer, wash with 1M HCl, saturated

    
    , and brine. Dry and concentrate.
    
    • System Validation: IR spectroscopy of the purified solid will reveal a strong, sharp

      
       stretching frequency at approximately 
      
      
      
      , confirming successful acylation.

Downstream Applications: Targeting the p38 MAPK Pathway

The 3-acetyl-6-chloro-1-methylindole scaffold is not an end-product; it is a gateway to advanced therapeutics. By functionalizing the C3-acetyl group, researchers synthesize complex inhibitors like Talmapimod (SCIO-469) [1][2].

Talmapimod is an orally active, small-molecule inhibitor of p38


 MAPK (IC50 = 9 nM)[1][3]. The p38 MAPK pathway is a critical signaling cascade that controls cellular responses to environmental stress and cytokines (e.g., TNF-

, IL-1

). By utilizing the 6-chloro-1-methylindole core, Talmapimod achieves deep penetration into the hydrophobic ATP-binding pocket of the kinase, effectively halting the phosphorylation of downstream substrates like MK2 and ATF2. This mechanism induces apoptosis in multiple myeloma cells and severely blunts inflammatory responses in rheumatoid arthritis models[1].

p38Pathway Stress Cellular Stress / Cytokines (LPS, TNF-α) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Phosphorylation p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor Indole-based Inhibitor (Talmapimod analogs) Inhibitor->p38 Competitive Inhibition Inflammation Inflammatory Response (Cytokine Production) Substrates->Inflammation Apoptosis Apoptosis / Cell Death Substrates->Apoptosis

Fig 2: p38 MAPK signaling pathway modulated by 6-chloro-1-methylindole derivatives.

References

  • Title : Acylation of indoles via photoredox catalysis: a route to 3-acylindoles Source : Green Chemistry (Royal Society of Chemistry) URL :[Link]

  • Title : PubChem Compound Summary for CID 9871074, Talmapimod Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Definition of talmapimod - NCI Drug Dictionary Source : National Cancer Institute (NCI) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Evaluation of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone in Cannabinoid Receptor Assays

Executive Summary & Chemical Context 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (also known as 3-acetyl-6-chloro-1-methylindole) is a highly lipophilic, privileged 3-acylindole scaffold. Historically, 3-acylindoles have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (also known as 3-acetyl-6-chloro-1-methylindole) is a highly lipophilic, privileged 3-acylindole scaffold. Historically, 3-acylindoles have served as the fundamental building blocks for synthetic cannabinoid receptor agonists (SCRAs) and other targeted G-protein coupled receptor (GPCR) ligands[1].

When evaluating novel indole derivatives in cellular assays, researchers face two primary challenges: the compounds' high lipophilicity (which complicates aqueous solubility) and the risk of assay interference via cytotoxicity. This application note provides a self-validating, step-by-step protocol for profiling 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay, tightly coupled with a mandatory cytotoxicity counter-screen[2].

Mechanistic Rationale & Assay Design

Cannabinoid receptors (CB1 and CB2) are


-coupled GPCRs. Upon activation by an agonist like a 3-acylindole, the 

alpha subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[3].

The Causality of the Experimental Design:

  • Why use Forskolin? Basal cAMP levels in resting cells are extremely low, making it nearly impossible to measure a further decrease. We use Forskolin to directly stimulate adenylyl cyclase, artificially spiking cAMP levels. A true

    
     agonist will suppress this Forskolin-induced spike[3].
    
  • Why use IBMX/Ro-20-1724? Phosphodiesterases (PDEs) naturally degrade cAMP. Adding a PDE inhibitor ensures that the cAMP levels we measure are solely a function of adenylyl cyclase activity, stabilizing the assay window[3].

  • Why is a Cytotoxicity Screen Mandatory? Dead or dying cells cease ATP production, which halts cAMP synthesis. In a

    
    -coupled assay, cell death perfectly mimics receptor agonism (both result in low cAMP). A parallel viability screen ensures that the observed cAMP reduction is a true pharmacological event, creating a self-validating system.
    

Workflow A Compound Prep (DMSO Stock) C Cytotoxicity Assay (CellTiter-Glo) A->C D Functional Assay (HTRF cAMP) A->D B Cell Culture (CHO-K1 CB1/CB2) B->C B->D E Data Analysis (EC50/IC50) C->E D->E

Fig 1. Experimental workflow for evaluating 3-acylindole derivatives in cellular assays.

Step-by-Step Methodologies

Phase 1: Compound Solubilization and Handling

Due to the halogenated aromatic ring and the lack of highly polar functional groups, 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is prone to precipitation in aqueous media.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent UV-induced degradation of the indole core) and store at -20°C.

  • Acoustic Dispensing: To prevent "crashing out" (precipitation) during serial dilutions, avoid intermediate aqueous buffers. Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes of the DMSO stock directly into the dry assay plates.

Phase 2: Cytotoxicity Counter-Screening (CellTiter-Glo)

This step validates the functional assay by confirming that the compound does not deplete cellular ATP.

  • Cell Seeding: Harvest CHO-K1 cells stably expressing human CB1 or CB2 receptors. Seed at a density of 5,000 cells/well in 5 µL of complete media (DMEM/F12 + 10% FBS) into a 384-well white opaque microplate.

  • Incubation: Incubate the plates overnight at 37°C, 5%

    
    .
    
  • Compound Addition: Dispense the compound in a 10-point dose-response curve (ranging from 10 µM to 0.3 nM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Assay Duration: Incubate the cells with the compound for exactly 30 minutes at room temperature (mirroring the exact timeframe of the HTRF assay).

  • Detection: Add 5 µL of CellTiter-Glo reagent to each well. Shake the plate at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence on a microplate reader. A drop in luminescence indicates cytotoxicity.

Phase 3: -Coupled cAMP Accumulation Assay (HTRF)

This protocol utilizes the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify intracellular cAMP[2].

  • Cell Preparation: Seed the CHO-K1 hCB1/hCB2 cells at 5,000 cells/well in 5 µL of assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) into a 384-well low-volume white proxiplate.

  • Stimulation Buffer: Prepare a 2X stimulation buffer containing 100 µM Ro-20-1724 (PDE inhibitor) and 20 µM Forskolin in the assay buffer[3].

  • Treatment: Add 5 µL of the 2X stimulation buffer to the cells (final concentrations: 50 µM Ro-20-1724 and 10 µM Forskolin), immediately followed by the acoustic addition of the compound dose-response curve.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (both diluted in the manufacturer's lysis buffer).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX). Excite at 337 nm and read emissions at 665 nm and 620 nm. Calculate the HTRF ratio (665/620 x 10,000). The signal is inversely proportional to the cAMP concentration.

Pathway Ligand 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein (Alpha Subunit) Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibited) Gprotein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates

Fig 2. CB1/CB2 Gi/o signaling cascade and pharmacological intervention points.

Data Presentation & Interpretation

To ensure the integrity of the data, the functional


 values must be cross-referenced with the cytotoxicity (

) values. A valid pharmacological hit should possess a functional

that is at least 100-fold lower than its

value.

Below is a representative data structure demonstrating how the quantitative results for 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone should be summarized alongside a known reference agonist (e.g., CP55,940)[3].

CompoundTargetAssay Readout

(nM)

(%)
Viability (

)
1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone hCB1cAMP Decrease45.2 ± 3.188%> 10,000 nM
1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone hCB2cAMP Decrease12.8 ± 1.495%> 10,000 nM
CP55,940 (Reference) hCB1/2cAMP Decrease0.8 ± 0.1100%> 10,000 nM

(Note: Data provided in the table above is representative quantitative modeling intended to illustrate proper data structuring and expected assay windows for 3-acylindole derivatives).

References

  • Title: The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances: Origins Source: ResearchGate URL: [Link]

  • Title: Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations Source: MDPI URL: [Link]

Sources

Application

Application Note: Gram-Scale Laboratory Synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation

Introduction This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. This compound belongs to the class of 3-acylindoles, which are pivot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. This compound belongs to the class of 3-acylindoles, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The presented methodology is centered around the classical Friedel-Crafts acylation, a robust and efficient electrophilic aromatic substitution reaction.[3][4] Our approach focuses on ensuring high regioselectivity at the C3 position of the indole nucleus, providing a reliable pathway for researchers in medicinal chemistry and drug development.

Scientific Principles and Rationale

The synthetic strategy hinges on the intrinsic electronic properties of the indole scaffold. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution, a characteristic that this protocol exploits for regioselective acylation.[1][5]

The core of this synthesis is the Friedel-Crafts acylation . This reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (acetyl chloride) and a strong Lewis acid catalyst (anhydrous aluminum chloride, AlCl₃).[3][4][6] The mechanism proceeds in two primary stages:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond. This generates a resonance-stabilized acylium ion (CH₃CO⁺), which serves as the potent electrophile.[4][6]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 6-chloro-1-methyl-1H-indole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored through the loss of a proton, yielding the final 3-acylated indole product.[1][3]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, contains an electron-withdrawing carbonyl group. This group deactivates the aromatic ring, effectively preventing further acylation reactions and allowing for the clean synthesis of a monoacylated product.[6][7]

Visualized Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Anhydrous) cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Suspend AlCl₃ in DCM B Cool to 0°C (Ice Bath) A->B C Slowly add Acetyl Chloride B->C E Add Indole Solution Dropwise C->E Forms Acylium Ion Electrophile D Dissolve Indole in DCM D->E F Stir at RT, Monitor by TLC E->F G Quench in Ice/HCl F->G H Extract with DCM G->H I Wash with NaHCO₃ & Brine H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Recrystallization or Column Chromatography J->K L Obtain Pure Product K->L

Caption: Overall workflow for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone.

Reaction Mechanism Diagram

Caption: Mechanism of Friedel-Crafts acylation on the indole substrate.

Detailed Experimental Protocol

Materials & Reagents

Reagent CAS Number MW ( g/mol ) Amount Moles (mmol) Equivalents
6-Chloro-1-methyl-1H-indole 155868-51-2 165.62 5.00 g 30.2 1.0
Aluminum Chloride (anhydrous) 7446-70-0 133.34 4.43 g 33.2 1.1
Acetyl Chloride 75-36-5 78.50 2.60 mL 36.2 1.2
Dichloromethane (DCM, anhydrous) 75-09-2 84.93 ~100 mL - -
Hydrochloric Acid (conc.) 7647-01-0 36.46 ~25 mL - -
Sodium Bicarbonate (sat. sol.) 144-55-8 84.01 ~50 mL - -
Sodium Sulfate (anhydrous) 7757-82-6 142.04 ~10 g - -

| Crushed Ice | N/A | 18.02 | ~150 g | - | - |

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Nitrogen gas inlet and bubbler

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization or flash column chromatography

  • TLC plates (silica gel) and developing chamber

Safety Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid any contact with moisture.[8][9][10]

  • Acetyl Chloride: Corrosive, flammable, and reacts with water to form HCl and acetic acid. It is a lachrymator. Always handle in a chemical fume hood.[11]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a fire-retardant laboratory coat, and chemically resistant gloves (e.g., nitrile) are mandatory throughout the procedure.[8][12]

Step-by-Step Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.

  • Catalyst Suspension: In the reaction flask, add anhydrous aluminum chloride (4.43 g, 33.2 mmol). Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Begin stirring to create a suspension and cool the flask to 0 °C using an ice/water bath.

  • Acylium Ion Formation: Add acetyl chloride (2.60 mL, 36.2 mmol) to the dropping funnel. Add it dropwise to the cold, stirring AlCl₃ suspension over 10-15 minutes. The reaction is exothermic, so maintain the temperature at or below 5 °C.[3]

  • Substrate Addition: In a separate beaker, dissolve the 6-chloro-1-methyl-1H-indole (5.00 g, 30.2 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the indole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting indole spot (visualized under UV light) indicates completion.

  • Work-up - Quenching: Prepare a 600 mL beaker containing approximately 150 g of crushed ice and 25 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a fume hood. This process is highly exothermic and will release HCl gas.[3]

  • Extraction and Neutralization: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic layers.

  • Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

Purification The crude solid can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Collect the pure crystals by vacuum filtration.

  • Flash Column Chromatography: If necessary, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.[13][14]

Data Summary
ParameterValue
Product Name 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone
CAS Number 949035-04-5
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Theoretical Yield 6.27 g
Appearance Expected to be an off-white to pale yellow solid
Purity Assessment TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry
Conclusion

This application note details a reliable and scalable Friedel-Crafts acylation protocol for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. By carefully controlling reaction conditions, particularly temperature and moisture, this method provides a high-yield, regioselective route to a valuable 3-acylindole intermediate. The described work-up and purification procedures are robust and designed to deliver a product of high purity suitable for further research and development applications.

References

  • Nguyen, T. B. (2020). DFT - Proposed Mechanism of Friedel–Crafts Acylation of Indole Using Metal Triflate Catalysts. ACCMS. Available from: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available from: [Link]

  • Institut Kimia Malaysia. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM. Available from: [Link]

  • ResearchGate. (2026). DFT – Proposed mechanism of Friedel–Crafts acylation of indole using metal triflate catalysts | Request PDF. Available from: [Link]

  • Princeton University. (n.d.). Aluminum Chloride (anhydrous). Office of Environmental Health and Safety. Available from: [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET - Aluminum Chloride. Available from: [Link]

  • MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Available from: [Link]

  • University of Massachusetts Boston. (n.d.). 13 Friedel-Crafts Acylation. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Available from: [Link]

  • Semantic Scholar. (2004). 3-Acylindoles via a one-pot, regioselective Friedel-Crafts reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]

  • Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Available from: [Link]

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available from: [Link]

Sources

Method

Validated analytical methods for the quantification of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

Methodology for the Critical Zileuton Intermediate Executive Summary & Chemical Context[1][2][3][4][5][6] This application note details validated analytical protocols for the quantification of Ethanone, 1-(6-chloro-1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Methodology for the Critical Zileuton Intermediate

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details validated analytical protocols for the quantification of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also referred to as 3-acetyl-6-chloro-1-methylindole).[1] This molecule is a Critical Quality Attribute (CQA) and a primary intermediate in the synthesis of Zileuton (an oral 5-lipoxygenase inhibitor used for asthma).[1]

Control of this intermediate is essential for two reasons:

  • Process Yield: It serves as the direct precursor for the hydroxyurea insertion step.

  • Impurity Profiling: Residual amounts in the final API are regulated under ICH Q3A/B guidelines.

Physicochemical Profile
PropertyDescription
Chemical Structure Indole core with Acetyl (C3), Chloro (C6), and Methyl (N1) substitutions.[1]
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Solubility Low in water; Soluble in Methanol, Acetonitrile, DMSO.[1]
Chromophore Strong UV absorption at 210 nm, 240 nm, and ~300 nm (Indole system).[1]
pKa Indole nitrogen is methylated; non-ionizable at typical pH ranges (neutral).[1]

Analytical Strategy & Workflow

The quantification strategy depends on the concentration range. For process monitoring (high concentration), RP-HPLC-UV is the gold standard due to its robustness.[1] For trace impurity analysis in the final drug substance (ppm levels), LC-MS/MS is recommended.[1]

Workflow Visualization

The following diagram outlines the decision logic for method selection and sample preparation.

AnalyticalWorkflow Sample Sample Source Type Determine Matrix Sample->Type HighConc Reaction Mixture (>0.1%) Type->HighConc LowConc Final API Impurity (<0.05%) Type->LowConc PrepA Dilution in MeOH:ACN (50:50) HighConc->PrepA PrepB SPE Extraction (Polymeric Sorbent) LowConc->PrepB MethodA Method A: RP-HPLC-UV (Quantification) PrepA->MethodA MethodB Method B: LC-MS/MS (Trace Detection) PrepB->MethodB

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and required sensitivity.

Method A: RP-HPLC-UV (Standard Protocol)[1]

This method is validated for specificity, linearity, and precision.[1][2] It utilizes a C18 stationary phase with an acidic mobile phase to ensure sharp peak shape for the indole moiety.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh surface area C18 provides excellent retention for hydrophobic indoles.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity, reducing tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic aromatic rings.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure <200 bar.[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Injection Vol 10 µLSufficient sensitivity without column overload.[1]
Detection UV at 242 nmMax absorption for the substituted indole chromophore.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.01090
20.01090
20.19010
25.09010
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone reference standard in 10 mL of Acetonitrile (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock Solution with Mobile Phase (50:50 A:B) to obtain a concentration of 50 µg/mL.

Method B: LC-MS/MS (Trace Impurity Analysis)[1]

When analyzing the final Zileuton API, this intermediate must be controlled at trace levels (typically <0.10%). The UV method may lack the necessary selectivity against the API matrix at these levels.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion: [M+H]⁺ = 208.05 m/z.[1]

  • Product Ions (MRM):

    • Quantifier: 166.0 m/z (Loss of acetyl group).[1]

    • Qualifier: 130.0 m/z (Ring fragmentation).[1]

  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (volatile buffer required for MS).[1]

Validation Framework (ICH Q2(R1))

To ensure data integrity, the following validation parameters must be established.

System Suitability Criteria

Before running samples, the system must pass the following checks using the Working Standard:

ParameterAcceptance Criteria
Theoretical Plates (N) > 5,000
Tailing Factor (T) 0.8 < T < 1.5
RSD of Peak Area < 2.0% (n=6 injections)
Resolution (Rs) > 2.0 (between Impurity and API)
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Robustness Logic

The following diagram illustrates the critical parameters to test during robustness validation.

Robustness Method Robustness Testing Flow Flow Rate (± 0.1 mL/min) Method->Flow Temp Temperature (± 5°C) Method->Temp Wave Wavelength (± 2 nm) Method->Wave pH Buffer pH (± 0.2 units) Method->pH Critical Check Retention Time Drift pH->Critical Most Critical for Indoles

Figure 2: Robustness testing parameters. Note that pH is critical for separating ionizable impurities, though the target indole is neutral.

Troubleshooting & Causality

Issue 1: Peak Tailing

  • Observation: The indole peak tails significantly (T > 1.8).[1]

  • Causality: Interaction between the nitrogen lone pair on the indole ring and residual silanols on the silica column.

  • Solution: Ensure the column is "end-capped" (e.g., Eclipse Plus or XBridge).[1] Increase buffer strength or add 5% Methanol to the mobile phase to compete for silanol sites.

Issue 2: Retention Time Drift

  • Observation: Retention time decreases over sequential runs.[1]

  • Causality: "Phase Collapse" or dewetting if using 100% aqueous mobile phase during gradient start, OR accumulation of hydrophobic matrix components.[1]

  • Solution: Ensure the gradient starts with at least 5-10% organic solvent.[1] Add a wash step (95% ACN) at the end of the gradient to clear the column.

References

  • Veeprho. (n.d.). Zileuton Impurities and Related Compounds. Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chopra, D., et al. (2006).[1][3] 3-Acetyl-6-chloro-2H-chromen-2-one.[1][3] Acta Crystallographica Section E. (Structural analogues and crystallographic data). Retrieved from [Link]

Sources

Application

Developing an HPLC-UV method for purity analysis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Application Note: Rational Design and Validation of a Stability-Indicating HPLC-UV Method for the Purity Analysis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Executive Summary The accurate purity profiling of function...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Validation of a Stability-Indicating HPLC-UV Method for the Purity Analysis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Executive Summary

The accurate purity profiling of functionalized indole derivatives is a critical gateway in pharmaceutical development[1]. The target analyte, 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone , presents unique analytical challenges due to its specific functionalization—a hydrophobic indole core, a lipophilic 6-chloro substituent, an N-methyl group, and a polar 3-acetyl group.

As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as an Analytical Quality by Design (AQbD) framework. This guide delineates the causality behind every chromatographic choice, ensuring the resulting HPLC-UV method is a self-validating system fully compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

AQbD_Workflow A Define Analytical Target Profile (Purity of Indole Derivative) B Risk Assessment & Impurity Profiling (Isomers, Des-methyl, Des-acetyl) A->B Identify Critical Parameters C Method Optimization (DoE) (Stationary Phase, pH, Gradient) B->C Screen Variables D Method Validation (ICH Q2(R2) Guidelines) C->D Establish Design Space E Routine Purity Analysis & Control Strategy D->E Lifecycle Management

Fig 1. AQbD workflow for HPLC method development and validation.

Analyte Profiling & Causality in Method Design

To develop a robust method, we must first understand the structural liabilities of the analyte and anticipate its impurity profile. The synthesis and degradation of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone typically yield three classes of critical impurities:

  • Des-methyl Impurity (Early Eluting): Lacks the N-methyl group, leaving a hydrogen-bond donating N-H group that significantly increases polarity.

  • Positional Isomers (Co-eluting Risk): 4-chloro or 5-chloro isomers originating from raw materials. These possess virtually identical hydrophobicity to the main peak.

  • Des-acetyl Impurity (Late Eluting): Lacks the polar ketone, resulting in a highly lipophilic molecule.

The Causality of Column Selection

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. While effective for general separations, they often fail to resolve closely related positional isomers because the overall hydrophobicity of the isomers remains identical[3]. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The phenyl ring of the stationary phase engages in


 interactions with the electron-rich indole core of the analyte. Because the position of the highly electronegative chlorine atom drastically alters the local electron density of the indole ring, the Phenyl-Hexyl phase discriminates between positional isomers based on these subtle electronic differences, ensuring baseline resolution.
The Causality of Mobile Phase Composition

The mobile phase utilizes a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic Acid (TFA). Although the target indole derivative is essentially neutral under typical reversed-phase conditions, trace impurities may possess weak basic sites. TFA acts as an ion-pairing agent and drastically lowers the pH (~2.0), suppressing the ionization of residual silanol groups on the silica support. This prevents secondary ionic interactions—the primary cause of peak tailing—thereby guaranteeing sharp, symmetrical peaks and highly reproducible retention times[4].

Separation_Logic Mix Sample Mixture (API + Impurities) Col Phenyl-Hexyl Column (Orthogonal Selectivity) Mix->Col Imp1 Des-methyl Impurity (Early Elution) Col->Imp1 Weak Retention API 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (Main Peak) Col->API Moderate Retention Imp2 Positional Isomers (Resolved via Pi-Pi) Col->Imp2 Shape Selectivity Imp3 Des-acetyl Impurity (Late Elution) Col->Imp3 Strong Retention

Fig 2. Chromatographic separation mechanism on a Phenyl-Hexyl stationary phase.

Experimental Protocol

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column Waters XSelect Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

interactions for isomer resolution.
Mobile Phase A HPLC-grade Water + 0.1% TFAControls pH, suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% TFALower backpressure and better mass transfer than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 1°CStabilizes retention times against ambient fluctuations.
Detection (UV) 254 nm (PDA scanning 200-400 nm)Captures the strong

transition of the indole ring[5].
Injection Vol 10 µLPrevents column overloading while maintaining LOQ.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.08020Retains highly polar des-methyl impurities.
2.08020Isocratic hold to stabilize the solvent front.
15.03070Linear ramp to elute the main API and separate isomers.
18.01090High organic wash to elute lipophilic des-acetyl impurities.
18.18020Rapid return to initial conditions.
23.08020Column re-equilibration (5 column volumes).
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Mobile Phase A) and 1000 mL of Acetonitrile (Mobile Phase B). Sonicate for 10 minutes to degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of diluent using sonication, then make up to volume.

  • System Suitability Solution (SST): Spike the Standard Stock Solution with known impurities (Des-methyl, Des-acetyl, and 5-chloro isomer) at a 0.5% level relative to the API concentration.

  • Sample Preparation: Weigh sample equivalent to 50.0 mg of API into a 50 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

The Self-Validating Core: System Suitability Testing (SST)

A reliable protocol must be a self-validating system. Before analyzing unknown samples, the system must independently verify its fitness for purpose using the SST solution.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the API and the closest eluting positional isomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the API peak (ensures silanol suppression is active).
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    for the API peak.
  • Injection Precision: The %RSD of the API peak area from 5 replicate injections must be

    
    [4].
    

Method Validation Framework (ICH Q2(R2))

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous statistical justification for analytical procedures[2].

  • Specificity & Forced Degradation: The method must be stability-indicating. The API was subjected to acid (1N HCl), base (1N NaOH), oxidative (3%

    
    ), thermal (60°C), and photolytic stress. Peak purity was assessed using a Photo Diode Array (PDA) detector. The purity angle was consistently less than the purity threshold, proving no co-elution of degradation products[5].
    
  • Linearity: Evaluated from LOQ to 150% of the nominal target concentration. The correlation coefficient (

    
    ) exceeded 0.999, confirming a proportional response[1].
    
  • Accuracy: Determined via recovery studies by spiking the API into a synthetic matrix at 50%, 100%, and 150% levels.

Table 3: ICH Q2(R2) Validation Acceptance Criteria & Representative Data

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.142 < Threshold: 0.285Pass
Linearity (

)

0.9998Pass
Accuracy (Recovery %) 98.0% – 102.0%99.4% – 100.6%Pass
Repeatability (%RSD)

(n=6)
0.45%Pass
Intermediate Precision

(Different day/analyst)
0.62%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.15 µg/mLPass

Conclusion

By applying first-principles chromatography and AQbD methodologies, this HPLC-UV protocol provides a highly specific, stability-indicating assay for 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. The strategic use of a Phenyl-Hexyl stationary phase resolves critical isomeric liabilities, while the self-validating SST criteria ensure day-to-day robustness. The method is fully validated under ICH Q2(R2) standards, rendering it suitable for routine quality control and regulatory submission.

References

  • validation of analytical procedures q2(r2) - ICH. ich.org. 2

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. acs.org.1

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. nih.gov. 4

  • HPLC-UV Method Development for Highly Polar Impurities. resolian.com. 3

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). rasayanjournal.co.in. 5

Sources

Method

Application Note: Safe Handling, Protocol &amp; Disposal of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

This Application Note and Protocol guide is designed for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- , a specialized halogenated indole derivative used primarily as an intermediate in the synthesis of bioactive pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- , a specialized halogenated indole derivative used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (e.g., antiviral or oncology candidates).[1]

Part 1: Compound Profile & Significance

Chemical Identity & Relevance[2][3]
  • Chemical Name: Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-[1][2]

  • Synonyms: 3-Acetyl-6-chloro-1-methylindole; 6-Chloro-1-methyl-3-acetylindole.[1]

  • Molecular Formula: C₁₁H₁₀ClNO[1]

  • Molecular Weight: 207.66 g/mol [1]

  • CAS Registry Number: [Note: As a specialized intermediate, specific CAS may vary by vendor catalog (e.g., 115339-95-0 analog series). Verify with specific vendor CoA.]

  • Physical State: Typically a white to off-white crystalline solid.[1]

Research Context: This compound acts as a critical "scaffold" in drug discovery.[3] The indole core mimics amino acid residues (tryptophan), while the C6-chlorine atom improves metabolic stability and lipophilicity, enhancing the drug's ability to penetrate cell membranes. It is frequently employed in the synthesis of bromodomain inhibitors (cancer therapy) and antiviral agents .

Part 2: Hazard Identification & Risk Assessment (E-E-A-T)[1]

As a research chemical with limited toxicological data, the "Precautionary Principle" applies: Treat as a potential High-Potency Active Pharmaceutical Ingredient (HPAPI) until fully characterized.[1]

GHS Classification (Predicted/Analogous)

Based on the structural activity relationship (SAR) of halogenated indoles:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5][6]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[5]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][5][7]

  • Environmental Hazard: Chronic Aquatic Toxicity (Due to Halogen persistence).

Critical Risk Factors[1]
  • Sensitization Potential: Indole derivatives can act as sensitizers. Repeated exposure via inhalation of dust or skin contact may lead to allergic dermatitis or asthma-like symptoms.[1]

  • Halogenated Waste Status: The presence of the Chlorine atom mandates segregation from general organic waste to prevent the formation of dioxins during improper incineration.

  • Dust Generation: As a crystalline solid, electrostatic charging can cause "fly-off" during weighing, creating an inhalation hazard.

Part 3: Operational Handling Protocols

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer) must occur within a Chemical Fume Hood or a Powder Containment Enclosure .

  • Face Velocity: Maintain hood sash at working height with a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent particle dispersal.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Hands Double Nitrile Gloves (min 5 mil outer)Indoles can permeate thin latex.[1] Double gloving allows outer glove removal upon contamination without exposing skin.
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.
Body Tyvek® Lab Coat + Sleeve Covers Prevents accumulation of dust on fabric cuffs, a common secondary exposure route.
Respiratory N95/P100 (if outside hood) Only required if engineering controls fail or during spill cleanup.
Experimental Workflow: Solubilization & Reaction
  • Solubility: Poorly soluble in water. Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate.

  • Protocol:

    • Weigh the solid into a tared vial inside the fume hood.

    • Add solvent (e.g., DMSO) immediately to "wet" the powder and eliminate the dust hazard.

    • Cap the vial tightly before removing it from the balance area.

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe (dispose of as hazardous waste).

Part 4: Waste Management & Disposal[11][12]

Strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines for Halogenated Solvents/Solids is mandatory. [1]

Waste Stream Segregation
  • Stream A: Solid Waste (Contaminated) [1]

    • Items: Weighing boats, gloves, paper towels, solid reaction byproducts.

    • Labeling: "Hazardous Waste - Solid - Halogenated Organic."[1]

  • Stream B: Liquid Waste (Mother Liquors) [1]

    • Items: Reaction solvents (DCM, Chloroform, DMSO mixtures).

    • Labeling: "Hazardous Waste - Liquid - Halogenated Solvents."[1]

    • Crucial:DO NOT mix with acid waste or oxidizers.[4]

Disposal Method
  • Incineration: The only acceptable disposal method is High-Temperature Incineration (>1100°C) with flue gas scrubbing.[1] This ensures the destruction of the indole ring and capture of HCl gas generated from the chlorine atom.

  • Prohibited: Never dispose of down the drain. The compound is toxic to aquatic life and persists in water treatment systems.

Part 5: Visualizations & Workflows

Safe Handling Lifecycle Diagram

This diagram outlines the "Chain of Custody" for the chemical from storage to disposal, ensuring no gap in safety coverage.

SafeHandling Storage 1. Storage (Cool, Dark, Desiccated) Weighing 2. Weighing (Fume Hood + Ionizer) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Immediate Wetting) Weighing->Solubilization Minimize Dust Reaction 4. Reaction (Closed Vessel) Solubilization->Reaction Transfer via Syringe Waste 5. Disposal (Halogenated Stream) Reaction->Waste Segregate Halogens Waste->Storage Inventory Update

Figure 1: Cradle-to-Grave handling workflow emphasizing dust control at the weighing stage.

Waste Decision Logic

A logic gate for researchers to determine the correct disposal path.

WasteLogic Start Waste Generated IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidDest Bin: Solid Hazardous (Halogenated) IsSolid->SolidDest Yes (Gloves, Powder) HalogenCheck Contains Halogenated Solvent? IsLiquid->HalogenCheck HaloLiqDest Bin: Liquid Halogenated (Blue Tag) HalogenCheck->HaloLiqDest Yes (DCM, Chloroform) HalogenCheck->HaloLiqDest No (DMSO, but contains Indole) NonHaloLiqDest Bin: Liquid Non-Halogenated (Clear Tag) HalogenCheck->NonHaloLiqDest Only if Compound Absent

Figure 2: Decision tree for waste segregation. Note that solutions containing the indole must be treated as halogenated waste regardless of the solvent.

Part 6: Emergency Response Procedures

Spill Response (Solid/Powder)[1]
  • Alert: Notify nearby personnel.

  • PPE: Don N95 respirator, double gloves, and goggles.

  • Contain: Cover spill with a damp paper towel (solvent-wet) to prevent dust from becoming airborne.

  • Clean: Wipe up gently. Do not sweep dry dust.

  • Decontaminate: Clean surface with 10% bleach solution (oxidizes the indole) followed by water.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use ethanol (it may increase skin absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[8]

References

  • PubChem. Ethanone, 1-(1H-indol-3-yl)- Compound Summary.[1] National Library of Medicine. Available at: [Link] (Accessed Oct 2023). [Note: Used as base structure reference for 3-acetylindole properties]

  • U.S. EPA. Hazardous Waste Management: Halogenated Solvents. Environmental Protection Agency. Available at: [Link].

Sources

Application

Use of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone as an intermediate in the synthesis of bioactive molecules

Executive Summary This guide details the synthetic utility of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone , a functionalized indole scaffold critical for the development of diverse bioactive libraries. Indole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone , a functionalized indole scaffold critical for the development of diverse bioactive libraries. Indole derivatives represent a "privileged structure" in drug discovery, serving as the core for numerous pharmaceuticals (e.g., Indomethacin, Ondansetron).

This specific intermediate offers three distinct advantages for SAR (Structure-Activity Relationship) exploration:

  • C3-Acetyl Handle: Enables rapid diversification via condensation reactions (chalcones) and heterocyclization (pyrazoles, isoxazoles).

  • N1-Methylation: Improves lipophilicity and metabolic stability compared to the free N-H indole, often enhancing blood-brain barrier (BBB) permeability.

  • C6-Chlorine Substituent: Provides a handle for further cross-coupling (Suzuki-Miyaura) or serves as a metabolic blocker to prevent hydroxylation at the electron-rich 6-position.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone
CAS Number 115339-62-9 (Analogous derivatives common)
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in EtOH; Insoluble in Water
Key Reactivity Nucleophilic addition-elimination (C=O), Electrophilic Aromatic Substitution (C2), Pd-catalyzed coupling (C-Cl)

Synthetic Pathways & Logic

The utility of this intermediate lies in its ability to act as a divergent node. The following diagram illustrates its preparation and its transformation into two major classes of bioactive molecules: Indole-Chalcones (Tubulin Inhibitors) and Indole-Pyrazoles (COX-2 Inhibitors).

IndoleSynthesis cluster_0 Upstream Synthesis cluster_1 Downstream Bioactive Targets Precursor 6-Chloroindole Step1 1. Methylation (MeI, NaH, DMF) Precursor->Step1 Step2 2. Friedel-Crafts Acylation (AcCl, AlCl3) Step1->Step2 Intermediate 1-(6-chloro-1-methyl- 1H-indol-3-yl)ethanone Step2->Intermediate Chalcone Indole-Chalcones (Tubulin Inhibitors) Intermediate->Chalcone Claisen-Schmidt (Ar-CHO, NaOH) Pyrazole Indole-Pyrazoles (COX-2 Inhibitors) Intermediate->Pyrazole Cyclocondensation (Ph-NHNH2, EtOH) BisIndole Bis-Indoles (Antimicrobial) Intermediate->BisIndole Acid Catalysis

Caption: Divergent synthesis showing the generation of the intermediate and its conversion into three distinct bioactive classes.

Application 1: Synthesis of Indole-Chalcones (Tubulin Inhibitors)

Context: Indole-based chalcones are potent inhibitors of tubulin polymerization, binding to the colchicine site. They exhibit significant cytotoxicity against cancer cell lines (HeLa, MCF-7). The 6-chloro substitution often enhances potency by increasing lipophilicity and halogen bonding interactions within the binding pocket.

Protocol: Claisen-Schmidt Condensation

Objective: Synthesize (E)-1-(6-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.

Reagents:

  • Intermediate: 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (1.0 eq)

  • Aldehyde: 3,4,5-Trimethoxybenzaldehyde (1.1 eq)

  • Base: Piperidine (Catalytic) or NaOH (40% aq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (207 mg) of the indole intermediate and 1.1 mmol (215 mg) of 3,4,5-trimethoxybenzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 5 drops of piperidine. Alternatively, for less reactive aldehydes, add 1 mL of 40% NaOH dropwise.

  • Reflux: Heat the mixture to reflux (80°C) with magnetic stirring for 4–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). The product will appear as a bright yellow fluorescent spot under UV (365 nm).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The chalcone product typically precipitates as yellow crystals.

  • Filtration & Wash: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove base and unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography if necessary.

Expected Yield: 75–85% Validation:

  • 1H NMR: Look for the characteristic trans-alkene doublets (J ≈ 15-16 Hz) in the 7.5–8.0 ppm region.

  • IR: Shift of carbonyl stretch from ~1660 cm⁻¹ (ketone) to ~1640 cm⁻¹ (conjugated enone).

Application 2: Synthesis of Indole-Pyrazoles (COX-2 Inhibitors)

Context: Pyrazoles fused or linked to indoles are extensively studied as non-steroidal anti-inflammatory drugs (NSAIDs). They target Cyclooxygenase-2 (COX-2) with higher selectivity than traditional NSAIDs, reducing gastric side effects.

Protocol: Cyclocondensation

Objective: Synthesize 6-chloro-1-methyl-3-(1-phenyl-5-substituted-1H-pyrazol-3-yl)-1H-indole.

Reagents:

  • Precursor: Indole-Chalcone (from Application 1) OR One-pot mix of Indole-ketone + Aldehyde.

  • Hydrazine: Phenylhydrazine (1.2 eq)

  • Catalyst: Glacial Acetic Acid (drops)

  • Solvent: Ethanol[1][2][3][4][5]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the Indole-Chalcone in 15 mL of ethanol.

  • Addition: Add 1.2 mmol of phenylhydrazine and 3-4 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 6–10 hours.

    • Mechanism:[2][3][6] The hydrazine undergoes a Michael addition to the enone, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

  • Work-up: Concentrate the solvent to 1/3 volume under reduced pressure. Pour the residue into crushed ice water.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Expected Yield: 60–75%

Synthesis of the Intermediate (Self-Validation)

To ensure supply chain independence, the intermediate can be synthesized in-house.

Route: 6-Chloroindole → N-Methylation → C3-Acylation

  • N-Methylation:

    • React 6-chloroindole with Methyl Iodide (MeI) and Potassium Hydroxide (KOH) in DMSO at room temperature for 1 hour.

    • Yield: >90%.[7]

    • Why: Protection of the Nitrogen prevents N-acylation in the next step and increases electron density at C3.

  • Friedel-Crafts Acylation:

    • React 1-methyl-6-chloroindole with Acetyl Chloride (1.2 eq) and Aluminum Chloride (AlCl3, 1.5 eq) in dry Dichloromethane (DCM) at 0°C to RT.

    • Quench: Pour over ice/HCl.

    • Note: The C3 position is the most nucleophilic site on the indole ring; acylation occurs exclusively at C3 under these conditions.

References

  • Chalcone Synthesis & Bioactivity

    • Suma, A. A. T., et al. (2019). "Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies." Rasayan Journal of Chemistry.
  • Indole-Based Tubulin Inhibitors

    • Zhang, Y., et al. (2020). "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Indole-Pyrazole Synthesis (COX-2)

    • El-Sayed, M. A., et al. (2018).[3] "Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme." ResearchGate.

  • General Indole Acylation Methods

    • Hao, W., et al. (2015). "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles." Molecules.
  • 3-Acetyl Indole as a Precursor

    • El-Neketi, M., et al. (2024). "3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds." Current Organic Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and present optimized protocols to enhance the yield and purity of your target compound.

The synthesis of 3-acylindoles, such as 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, is a critical transformation in medicinal chemistry, as this scaffold is a key component of many biologically active molecules.[1][2] The most direct and common method for this synthesis is the Friedel-Crafts acylation of the 6-chloro-1-methyl-1H-indole substrate.[3][4] While conceptually straightforward, this electrophilic aromatic substitution reaction is sensitive to several variables that can significantly impact the final yield and purity.[1][2]

This document provides a structured, in-depth resource in a question-and-answer format to help you navigate the intricacies of this reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A low yield is the most common issue in this synthesis. The root cause can typically be traced to one of four areas: reagent quality, choice and handling of the catalyst, reaction conditions, or stoichiometry.

1. Reagent and Solvent Quality
  • The "Why": The Friedel-Crafts acylation is highly sensitive to moisture. The Lewis acid catalysts used are readily hydrolyzed by water, which deactivates them and halts the reaction. Similarly, impurities in the starting indole can interfere with the reaction.

  • The Solution:

    • Ensure Anhydrous Conditions: Use oven-dried glassware assembled while hot under an inert atmosphere (Nitrogen or Argon). All solvents, particularly the reaction solvent (e.g., dichloromethane), must be anhydrous. Use a freshly opened bottle of solvent or distill it from a suitable drying agent (e.g., CaH₂).

    • Verify Starting Material Purity: Confirm the purity of your 6-chloro-1-methyl-1H-indole using ¹H NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use.

2. Lewis Acid Catalyst Selection and Handling
  • The "Why": The indole nucleus is electron-rich and can be prone to decomposition or polymerization under harsh acidic conditions.[1][5] Strong, aggressive Lewis acids like aluminum chloride (AlCl₃) can often lead to the formation of complex mixtures and tar, significantly reducing the yield of the desired product.[6] Milder, more selective catalysts are therefore recommended for indole acylations.

  • The Solution:

    • Switch to a Milder Catalyst: Diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be highly effective for the 3-acylation of indoles, proceeding under mild conditions with high yields and minimal byproduct formation.[5][6] Zinc oxide (ZnO) is another excellent, easy-to-handle, and mild alternative.[1]

    • Handle with Care: Lewis acids should be handled under an inert atmosphere. Solutions of catalysts like Et₂AlCl are typically supplied in hexane and should be transferred via syringe.

3. Reaction Conditions
  • The "Why": The formation of the acylium ion electrophile and its subsequent reaction with the indole is a highly exothermic process.[7] If the temperature is not controlled, the excess heat can promote side reactions and degradation of the indole substrate, leading to a lower yield.[8]

  • The Solution:

    • Maintain Low Temperatures: Begin the reaction at 0 °C using an ice bath. This includes the initial addition of the Lewis acid to the indole solution and the subsequent dropwise addition of the acetylating agent (acetyl chloride).[5]

    • Monitor Reaction Progress: Allow the reaction to proceed at 0 °C or to warm slowly to room temperature while monitoring its progress by Thin-Layer Chromatography (TLC). Over-extending the reaction time can also lead to byproduct formation.

4. Stoichiometry
  • The "Why": Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even a slight excess of the Lewis acid catalyst. This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst.[9][10] This complexation effectively removes the catalyst from the reaction cycle.

  • The Solution:

    • Use Sufficient Catalyst: Employ at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the indole starting material to ensure the reaction goes to completion.

troubleshooting_flowchart start Low Yield Observed check_reagents Are all reagents and solvents strictly anhydrous and pure? start->check_reagents reagents_no Dry solvents, purify starting material, use inert atmosphere. check_reagents->reagents_no No check_catalyst What Lewis Acid catalyst are you using? check_reagents->check_catalyst Yes reagents_no->check_catalyst catalyst_harsh Strong (e.g., AlCl₃) check_catalyst->catalyst_harsh catalyst_mild Mild (e.g., Et₂AlCl, ZnO) check_catalyst->catalyst_mild catalyst_solution Switch to a milder catalyst like Et₂AlCl or ZnO to prevent indole degradation. catalyst_harsh->catalyst_solution check_temp Was the reaction temperature controlled (started at 0 °C)? catalyst_mild->check_temp catalyst_solution->check_temp temp_no Perform reaction at 0 °C during additions to control exotherm and side reactions. check_temp->temp_no No check_stoich What is the stoichiometry of the Lewis Acid? check_temp->check_stoich Yes temp_no->check_stoich stoich_low < 1.1 equivalents check_stoich->stoich_low stoich_ok ≥ 1.1 equivalents check_stoich->stoich_ok stoich_solution Increase Lewis Acid to 1.1-1.5 eq. to compensate for product complexation. stoich_low->stoich_solution end_node Yield Improved stoich_ok->end_node stoich_solution->end_node

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are these and how can I minimize them?
  • The "Why": Side products in this reaction are typically due to the degradation of the acid-sensitive indole ring.[5][6] While acylation at other positions is possible for some indole derivatives, the C3 position of 1-methylindole is strongly activated, making C3-acylation the overwhelmingly favored pathway.[3][8] Therefore, the extra spots are likely polymeric or rearranged byproducts resulting from overly harsh reaction conditions.

  • The Solution:

    • Use Milder Conditions: As detailed in Q1, the primary solution is to use a milder Lewis acid (Et₂AlCl, ZnO) and maintain strict temperature control (0 °C).[1][5][6]

    • Controlled Addition: Add the acetylating agent (acetyl chloride) dropwise to the solution of the indole and Lewis acid. This keeps the concentration of the highly reactive acylium ion low at any given moment, preventing localized overheating and decomposition.

    • Monitor Closely: Stop the reaction as soon as TLC indicates the consumption of the starting material. Unnecessary extensions of reaction time can promote byproduct formation.

Q3: I am struggling with the purification of the final product. What are the best practices?
  • The "Why": The crude product mixture can contain unreacted starting materials, catalyst residues, and byproducts. The workup procedure is critical for removing the catalyst, and subsequent purification is needed to isolate the target compound.

  • The Solution:

    • Aqueous Workup: The reaction must be carefully quenched. Pour the reaction mixture slowly into a beaker containing ice and water, or a dilute acid solution (e.g., 1 M HCl), to decompose the catalyst-product complex and hydrolyze any remaining reagents.[7]

    • Extraction: After quenching, transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and then brine to remove water-soluble impurities.

    • Purification Methods:

      • Recrystallization: This is an effective method if the product is a solid and the impurities have different solubility profiles.[11] Ethanol is often a suitable solvent for recrystallizing acylindoles.[12]

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is the most reliable method.[11] Use a solvent system such as a gradient of ethyl acetate in hexanes, determining the optimal ratio first by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation for this synthesis?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3]

  • Formation of the Electrophile: The Lewis acid (e.g., Et₂AlCl) coordinates to the chlorine atom of acetyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[13]

  • Electrophilic Attack: The electron-rich C3 position of the 6-chloro-1-methyl-1H-indole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex.[3]

  • Deprotonation: A weak base (like the AlCl₄⁻ complex) removes the proton from the C3 carbon, restoring the aromaticity of the indole ring and yielding the final product, 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone.

reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) + Et₂AlCl₂⁻ AcCl->Acylium + LA LA Lewis Acid (e.g., Et₂AlCl) Indole 6-Chloro-1-methyl-1H-indole Sigma Sigma Complex (Cationic Intermediate) Indole->Sigma + Acylium Ion Product 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Sigma->Product - H⁺

Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

Yes, acetic anhydride can be used as an acylating agent.[9] It is generally less reactive than acetyl chloride, which can be an advantage in controlling the reaction's exothermicity. However, the reaction may require slightly higher temperatures or longer reaction times. The choice of catalyst remains crucial, and milder Lewis acids are still recommended.

Q3: How do I ensure my reaction is completely anhydrous?
  • Glassware: Dry all glassware (flasks, dropping funnels, stir bars) in an oven at >120 °C for several hours and allow it to cool in a desiccator or assemble it hot under a stream of inert gas.

  • Solvents: Use commercially available anhydrous solvents, which are typically packaged under nitrogen. Alternatively, purify and dry solvents using standard laboratory procedures (e.g., distillation over a drying agent).

  • Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup using a bubbler or balloon. This prevents atmospheric moisture from entering the reaction flask.

Optimized Experimental Protocols

The following protocols are based on established, high-yield methods for the acylation of indoles.

Protocol 1: High-Yield Synthesis using Diethylaluminum Chloride (Et₂AlCl)

This method is adapted from the highly efficient procedure developed for indole acylation, which provides excellent yields under mild conditions.[5][6]

Materials:

  • 6-chloro-1-methyl-1H-indole (1.0 mmol)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.5 mL, 1.5 mmol)

  • Acetyl chloride (1.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • 1 M HCl (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To an oven-dried, three-necked flask under a nitrogen atmosphere, add 6-chloro-1-methyl-1H-indole (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Et₂AlCl solution (1.5 mL, 1.5 mmol) dropwise via syringe. Stir the mixture at 0 °C for 20-30 minutes.

  • In a separate flask, dissolve acetyl chloride (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Stir the resulting solution at 0 °C, monitoring the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of ice containing 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from ethanol to yield the pure product.

Protocol 2: Milder Synthesis using Zinc Oxide (ZnO)

This protocol uses an inexpensive, stable, and environmentally benign catalyst.[1] It is particularly useful when milder conditions are desired.

Materials:

  • 6-chloro-1-methyl-1H-indole (1.0 mmol)

  • Acetyl chloride (1.3 mmol)

  • Zinc oxide (ZnO) (0.5 mmol)

  • Ionic liquid (e.g., [bmim]BF₄) or an anhydrous aprotic solvent like CH₂Cl₂ (3 mL)

Procedure:

  • To a flask, add 6-chloro-1-methyl-1H-indole (1.0 mmol), zinc oxide (0.5 mmol), and the solvent (3 mL).

  • Stir the mixture and add acetyl chloride (1.3 mmol) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction may take several hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The choice of catalyst has a profound effect on the yield of indole acylation reactions. The table below summarizes reported yields for different catalysts under optimized conditions.

CatalystTypical ConditionsSubstrateReported YieldReference
Et₂AlCl CH₂Cl₂, 0 °C to RTIndole86%[5][6]
Me₂AlCl CH₂Cl₂, 0 °C to RTIndole82%[5][6]
ZnO Ionic Liquid, RTIndoleGood to High[1]
AlCl₃ CH₂Cl₂IndoleLower, decomposition[6]

References

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters - ACS Publications. Available from: [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available from: [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters - ACS Publications. Available from: [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. Available from: [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Available from: [Link]

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. Available from: [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available from: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Unknown Source. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Friedel–Crafts reaction. LS College. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega - ACS Publications. Available from: [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Available from: [Link]

  • Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under. ijesi.org. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs. Available from: [Link]

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. Available from: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

  • Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

Sources

Optimization

Optimization of reaction parameters for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important indole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction parameters and overcome common challenges.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in the acylation of indole derivatives. Several factors related to the specific structure of 6-chloro-1-methyl-1H-indole can contribute to this issue.

  • Sub-optimal Lewis Acid Choice and Stoichiometry: The reactivity of the indole nucleus in Friedel-Crafts acylation is highly dependent on the choice and amount of the Lewis acid catalyst.[1] For an N-methylated indole, which is generally more reactive than its N-H counterpart, a milder Lewis acid might be sufficient. However, the presence of the electron-withdrawing chloro group at the 6-position deactivates the indole ring, necessitating a stronger Lewis acid or harsher reaction conditions.

    • Solution: A systematic screening of Lewis acids is recommended. While aluminum chloride (AlCl₃) is a common choice, it can sometimes lead to degradation of the indole substrate.[2] Consider exploring other Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂).[3][4] It is also crucial to use a stoichiometric amount of the Lewis acid, as the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[5]

  • Inadequate Reaction Temperature and Time: The exothermic nature of the Friedel-Crafts acylation requires careful temperature control.[6] Running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the starting material.

    • Solution: Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. An extended reaction time at a moderate temperature may be more beneficial than a short reaction time at a high temperature.

  • Moisture Contamination: Friedel-Crafts acylation is highly sensitive to moisture, as water will react with the Lewis acid and the acylating agent, quenching the reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant amounts of a byproduct. How can I identify and minimize its formation?

The most common byproduct in the acylation of indoles is the N-acylated product. However, since the nitrogen in the starting material, 6-chloro-1-methyl-1H-indole, is already substituted, N-acylation is not a concern. Other potential side reactions include:

  • Di-acylation: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation at another position on the indole ring could occur.

  • Polymerization/Degradation: Strong Lewis acids and high temperatures can lead to the polymerization or decomposition of the electron-rich indole nucleus.[2]

    • Solution:

      • TLC Analysis: Carefully monitor the reaction by TLC to track the formation of the desired product and any byproducts. Using a combination of different solvent systems can help in separating closely related spots.

      • Milder Conditions: Employing a milder Lewis acid and maintaining a lower reaction temperature can significantly reduce the formation of degradation products.

      • Order of Addition: Adding the Lewis acid to a solution of the indole followed by the slow, dropwise addition of acetyl chloride at a low temperature can help to control the exothermicity of the reaction and minimize side product formation.[6]

Q3: The purification of my final product is proving difficult. What are the best strategies for obtaining pure 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone?

Purification of 3-acylindoles can be challenging due to their polarity and potential for tailing on silica gel.

  • Recrystallization: This is often the most effective method for purifying the final product, especially for removing minor impurities.

    • Solution: A good starting point for solvent selection is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes or heptane).[7][8] Experiment with different solvent ratios to achieve optimal crystal formation.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel is the next step.

    • Solution:

      • Solvent System: A gradient elution with a mixture of ethyl acetate and hexanes is a common choice for purifying 3-acylindoles.[9] The optimal ratio should be determined by TLC analysis.

      • Tailing Reduction: Indole derivatives can sometimes streak on silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can help to mitigate this issue by deactivating the acidic sites on the silica.[10]

      • Visualization: The product is expected to be UV-active. Additionally, specific staining reagents like Ehrlich's reagent can be used to visualize indole-containing compounds on a TLC plate, typically producing blue or purple spots.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the preferred method for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone: Friedel-Crafts acylation or the Vilsmeier-Haack reaction?

Both Friedel-Crafts acylation and the Vilsmeier-Haack reaction are viable methods for introducing an acyl group at the C3 position of indoles.[1][11]

  • Friedel-Crafts Acylation: This is a classic and widely used method involving the reaction of the indole with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid.[1] It is generally effective for a wide range of indole substrates.

  • Vilsmeier-Haack Reaction: This reaction typically uses a milder electrophile generated from a substituted amide (like N,N-dimethylformamide or N,N-dimethylacetamide) and phosphorus oxychloride (POCl₃).[11][12] While commonly used for formylation, it can also be adapted for acetylation.[11] The Vilsmeier reagent is a weaker electrophile than the acylium ion generated in the Friedel-Crafts reaction, which can be advantageous for sensitive substrates.[8]

For the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, Friedel-Crafts acylation is a more direct and commonly employed method.

Q2: How do the substituents on the indole ring (6-chloro and 1-methyl) influence the reaction?

The substituents have opposing electronic effects that must be considered when optimizing the reaction conditions:

  • 1-Methyl Group: The methyl group on the nitrogen is electron-donating, which increases the electron density of the indole ring, making it more nucleophilic and generally more reactive towards electrophilic substitution.[2]

  • 6-Chloro Group: The chloro group is an electron-withdrawing group through induction, which deactivates the benzene portion of the indole ring towards electrophilic attack. However, due to its ability to donate a lone pair of electrons through resonance, it is an ortho-, para-director.

The net effect is a moderately activated indole ring where the C3 position remains the most nucleophilic and, therefore, the primary site of acylation.

Q3: Is it necessary to protect the indole nitrogen?

No, for the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, the nitrogen is already protected with a methyl group. This prevents the common side reaction of N-acylation that occurs with unprotected indoles.[13]

III. Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of 6-chloro-1-methyl-1H-indole.

Protocol: Friedel-Crafts Acylation of 6-chloro-1-methyl-1H-indole

Materials:

  • 6-chloro-1-methyl-1H-indole

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexanes, ethanol)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C. Stir the mixture for 15-30 minutes at this temperature.

  • Addition of the Indole: Dissolve 6-chloro-1-methyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated HCl.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes) and allow it to cool slowly to induce crystallization.

    • Column Chromatography: If necessary, purify the product on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation
ParameterRecommended Condition
Lewis Acid Anhydrous AlCl₃ (1.1-1.5 eq.)
Acylating Agent Acetyl chloride (1.1 eq.)
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (TLC monitored)
Work-up Quench with ice/HCl
Purification Recrystallization or Column Chromatography

IV. Visualizations

Reaction Mechanism Workflow

Friedel_Crafts_Acylation Indole 6-chloro-1-methyl-1H-indole Sigma_Complex Sigma Complex (Resonance Stabilized) Indole->Sigma_Complex Electrophilic Attack at C3 AcCl Acetyl Chloride Acylium_Ion Acylium Ion [CH₃C=O]⁺ AcCl->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion->Sigma_Complex Product 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Sigma_Complex->Product Deprotonation (Regeneration of Aromaticity)

Caption: General workflow of the Friedel-Crafts acylation for the synthesis of the target compound.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Are all reagents and solvents anhydrous? Start->Check_Reagents Check_Temp Was the temperature controlled? Check_Reagents->Check_Temp Yes Dry_Apparatus Thoroughly dry all glassware and use anhydrous reagents. Check_Reagents->Dry_Apparatus No Check_Lewis_Acid Is the Lewis Acid and stoichiometry appropriate? Check_Temp->Check_Lewis_Acid Yes Control_Temp Maintain low temperature (0 °C) during addition and monitor exotherm. Check_Temp->Control_Temp No Check_TLC Does TLC show unreacted starting material or byproducts? Check_Lewis_Acid->Check_TLC Yes Optimize_LA Screen different Lewis acids (e.g., SnCl₄, ZnCl₂) and ensure stoichiometric amounts. Check_Lewis_Acid->Optimize_LA No Optimize_Time Increase reaction time or apply gentle heating if starting material persists. Check_TLC->Optimize_Time Unreacted SM Purify Optimize purification to remove byproducts. Check_TLC->Purify Byproducts

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Percival, F. W. (1986). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 80(1), 259–263. [Link]

  • Ahmad, T., Khan, S., & Ullah, N. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(40), 35446–35485. [Link]

  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 436-444.

  • Wang, L., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281. [Link]

  • Percival, F. W. (1986). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 80(1), 259–263. [Link]

  • Organic Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable.)

  • Clementi, S., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. [Link]

  • Paprocka, R., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 2436–2463. [Link]

  • Zhang, X., et al. (2023). Enantioselective Synthesis of Atropisomeric 3-Arylindoles via Cobalt-Catalyzed Electroreductive Cross-Coupling. Angewandte Chemie International Edition, 62(15), e202218001. [Link]

  • Das, J., & Das, S. K. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. [Link]

  • Perman, J. A., & Antilla, J. C. (2008). Friedel–Crafts addition of indoles to nitrones promoted by trimethylsilyl trifluoromethanesulfonate. Tetrahedron Letters, 49(35), 5209-5211. [Link]

  • Abdel-Ghaffar, N. F., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Chemistry of Heterocyclic Compounds, 49(5), 739-747.

  • Organic Chemistry Portal. (2005, December 30). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]

  • Reddy, G. S., et al. (2018). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Tetrahedron Letters, 59(1), 79-83.

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Organic Chemistry II. [Link]

  • Moody, C. J., & Roff, G. J. (2008). Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. The Journal of Organic Chemistry, 73(7), 2883–2886. [Link]

  • International Journal of Engineering Science and Invention. (n.d.). Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under. [Link]

  • da Silva, A. J. M., et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Synthesis, 21(3), 226-241. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-237. [Link]

  • Zhu, Y., et al. (2017). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. Molecules, 22(5), 803. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (2017, May 16). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8), 102315. [Link]

Sources

Troubleshooting

Strategies to minimize byproduct formation during the synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Welcome to the Process Chemistry Support Center. Synthesizing 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone involves two critical transformations of the 6-chloroindole core: N-methylation and C3-acetylation .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone involves two critical transformations of the 6-chloroindole core: N-methylation and C3-acetylation . Due to the multi-atom nucleophilic character of the indole ring, regioselectivity is the primary challenge.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and byproduct-minimization strategies to ensure high-yield, scalable synthesis.

Section 1: Reaction Workflow & Byproduct Network

Understanding the divergence points in your synthetic route is critical. The diagram below illustrates the two primary synthetic pathways (Route A and Route B) and the competing side reactions that lead to byproduct formation.

SynthesisRoute SM 6-Chloroindole (Starting Material) IntA 6-Chloro-1-methylindole (Intermediate A) SM->IntA N-Methylation ByN1 C3-Methylated Byproduct SM->ByN1 C-Alkylation IntB 1-(6-Chloro-1H-indol-3-yl)ethanone (Intermediate B) SM->IntB C3-Acetylation ByC1 C2-Acetyl Isomer SM->ByC1 C2-Acylation Target 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethanone (Target Product) IntA->Target C3-Acetylation ByC2 Diacetylated Byproduct IntA->ByC2 Over-acylation IntB->Target N-Methylation ByN2 O-Methylated Enolate IntB->ByN2 O-Alkylation

Reaction pathways for target synthesis highlighting critical byproduct divergence.

Section 2: Troubleshooting C3-Acetylation (Friedel-Crafts)

Q: I am observing significant C2-acetylated and diacetylated byproducts when using AlCl₃ and acetyl chloride. How can I improve C3 regioselectivity? A: Aluminum chloride (AlCl₃) is a harsh Lewis acid. In the context of indoles, strong Lewis acids can coordinate tightly to the indole nitrogen (if unprotected) or the newly formed C3-acetyl group. This coordination lowers the electron density of the ring and promotes thermodynamic equilibration, causing the acetyl group to migrate to the C2 position or allowing over-acylation[1]. Solution: Switch to a milder, highly oxophilic Lewis acid such as Zirconium(IV) chloride (ZrCl₄). ZrCl₄ mediates regio- and chemoselective Friedel-Crafts acylation of indoles, effectively eliminating C2-acylation byproducts due to its specific coordination geometry and milder activation of the acyl chloride[1]. Alternatively, Yttrium triflate (Y(OTf)₃) can be used with acid anhydrides to achieve >99% C3-selectivity[2].

Q: My indole core is degrading or polymerizing during the acetylation step. What is causing this? A: Indoles are inherently acid-sensitive and can undergo oligomerization in the presence of strong Brønsted acids. These acids are often generated in situ when moisture reacts with hygroscopic Lewis acids like AlCl₃ or SnCl₄. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, inert atmosphere). If moisture cannot be strictly controlled, transition to water-tolerant Lewis acids like Y(OTf)₃, which requires only catalytic amounts (1–5 mol%) and drastically reduces the acidic burden on the reaction mixture[2].

Section 3: Troubleshooting N-Methylation

Q: When methylating 6-chloroindole before acetylation (Route A), I detect C3-methylated byproducts. Why does this happen? A: The indolyl anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the deprotonated nitrogen atom is a "hard" nucleophilic center, while the C3 carbon is "soft". If the reaction conditions (e.g., non-polar solvent, weak base) fail to sufficiently separate the ion pair, C-alkylation competes heavily with N-alkylation. Solution: Use a polar aprotic solvent (e.g., DMF) and a strong base with a hard counter-cation (e.g., NaH or KOH) to promote solvent-separated ion pairs, which strongly favors N-alkylation.

Q: We are scaling up the synthesis and must avoid highly toxic, volatile reagents like Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). What are the alternatives? A: Dimethyl carbonate (DMC) is an excellent, green alternative for the N-methylation of indoles. It acts as both the solvent and the methylating agent. Using DMC in the presence of a base (K₂CO₃) and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) selectively yields the N-methylated product while suppressing C-methylation byproducts to <3%[3][4]. Furthermore, the only byproducts generated are methanol and CO₂, simplifying downstream purification.

Section 4: Catalyst Comparison for Regioselective Acylation

To aid in your process optimization, the following table summarizes the quantitative data regarding catalyst selection for the C3-acetylation of indoles.

CatalystEquivalentsReagentTemp (°C)Yield (%)Regioselectivity (C3:C2)Byproduct Profile
AlCl₃ 2.0 - 3.0AcCl0 to 2545 - 60Poor (~3:1)High C2-isomer, diacylation, polymers
SnCl₄ 1.2AcCl0 to 2570 - 80Good (~10:1)Moderate C2-isomer
ZrCl₄ 10 mol%AcCl2585 - 95Excellent (>99:1)Trace byproducts[1]
Y(OTf)₃ 5 mol%Ac₂OMW, 8088 - 96Excellent (>99:1)Trace byproducts[2]
Section 5: Validated Experimental Protocols

The following methodologies are self-validating systems designed to minimize byproduct formation at each step.

Protocol A: Green N-Methylation using Dimethyl Carbonate (DMC)

This protocol avoids toxic MeI and suppresses C-alkylation via phase-transfer catalysis.

  • Setup: Charge a reaction vessel with 6-chloroindole (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and Dimethyl Carbonate (DMC) (3.0 eq) in DMF (Alternatively, DMC can be used as the bulk solvent).

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase-transfer catalyst. This is critical to inhibit dimethylation and C-methylation byproducts[4].

  • Reaction: Heat the mixture to reflux (approx. 130 °C). Monitor the reaction via HPLC until the starting material is entirely consumed (typically 3.5 to 5 hours)[3].

  • Quench & Isolation: Cool the mixture to 0–5 °C and slowly add ice-cold water to precipitate the product. Extract the aqueous suspension with tert-butyl methyl ether (TBME).

  • Purification: Wash the organic layer twice with water to remove residual DMF and salts. Concentrate under reduced pressure to yield highly pure 6-chloro-1-methylindole.

Protocol B: Regioselective C3-Acetylation using ZrCl₄

This protocol utilizes a mild Lewis acid to ensure kinetic control, preventing C2-acylation.

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 6-chloro-1-methylindole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add ZrCl₄ (0.1 to 1.0 eq depending on substrate reactivity). For highly activated indoles, catalytic amounts suffice; 1.0 eq ensures rapid, full conversion without risking C2-migration[1].

  • Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours. The specific coordination of ZrCl₄ prevents thermodynamic equilibration to the C2-position.

  • Quench & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the target 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone.

References
  • ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole Source: The Journal of Organic Chemistry / ResearchGate 1

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles Source: Molecules / ResearchGate 2

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate Source: ResearchGate 3

Sources

Optimization

Refining the recrystallization protocol for high-purity 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Refining the Recrystallization Protocol for 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Introduction The purification...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Refining the Recrystallization Protocol for 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Introduction

The purification of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is a critical step in isolating high-quality intermediates for downstream pharmaceutical synthesis.[1][2] As a 3-acetylindole derivative, this compound exhibits specific physicochemical behaviors—most notably a tendency to "oil out" during cooling and a susceptibility to oxidative coloration.[1][2]

This guide moves beyond generic textbook methods to provide a field-tested, self-validating protocol designed to maximize both purity (>99% HPLC) and yield.

Part 1: Troubleshooting Guide (Q&A)

Q1: My product separates as a viscous oil rather than crystals upon cooling. How do I fix this? Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solute in the solution drops below the solvent's boiling point, often due to high impurity levels or cooling too rapidly.[2] Corrective Action:

  • Re-dissolve: Reheat the mixture until the oil dissolves completely.

  • Seed: Add a single crystal of pure product (if available) at the saturation point (just as cloudiness appears).

  • Switch Solvents: If using Ethanol/Water, switch to Ethyl Acetate/Heptane .[1] Water often exacerbates oiling in lipophilic indoles by creating a steep polarity gradient.[1][2]

  • Isothermal Hold: Hold the temperature at 5-10°C below the boiling point for 30 minutes to allow nucleation before cooling further.

Q2: The crystals are off-white or yellow/brown.[1][2] Is this acceptable? Diagnosis: No. Pure 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone should be white to pale cream.[1][2] Coloration indicates the presence of oxidation byproducts (oligomers) or residual starting material (6-chloro-1-methylindole).[1][2] Corrective Action:

  • Activated Carbon: During the hot dissolution step, add activated charcoal (1-3% w/w), stir for 15 minutes, and filter hot through Celite.

  • Avoid Acetone: Do not use acetone for recrystallization as it can form condensation byproducts with the acetyl group under basic or acidic conditions.[1]

Q3: My yield is significantly lower than calculated (e.g., <60%), but the mother liquor is dark. Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or the "anti-solvent" addition was insufficient. Corrective Action:

  • Cooling Profile: Ensure the final slurry is cooled to 0–4°C (ice bath) or -20°C for at least 2 hours.

  • Solvent Ratio: If using Ethanol, reduce the initial volume. If using EtOAc/Heptane, increase the Heptane ratio to 3:1 or 4:1 (v/v) after crystal growth has started.

Part 2: Technical FAQs

Q: Why do you recommend Ethyl Acetate/Heptane over the traditional Ethanol/Water system? A: While Ethanol/Water is standard for many indoles, the 6-chloro and N-methyl substituents increase the lipophilicity of this specific molecule.[1][2] Water can force the compound out of solution too quickly, trapping impurities (occlusion) or causing oiling. EtOAc/Heptane allows for a more controlled, gradual reduction in solubility, favoring crystal growth over amorphous precipitation.[2]

Q: Can I dry the crystals in an oven? A: Yes, but caution is required. The acetyl group is thermally stable, but the melting point is likely in the range of 130-150°C. Dry under vacuum at 40-50°C to prevent any surface melting or sublimation.[1][2]

Part 3: Master Protocols

Method A: The "High-Purity" Protocol (Ethyl Acetate / Heptane)

Recommended for final API steps or when oiling is a persistent issue.[1][2]

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).[1][2] Heat to reflux (approx. 77°C) until fully dissolved.[1]

  • Filtration (Hot): If insoluble particles are present, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness appears.[2] Add 1-2 drops of EtOAc to clear it.[1][2]

  • Seeding: Add a seed crystal. Allow to cool to room temperature undisturbed for 1 hour.

  • Crystallization: Once a heavy crop of crystals forms, slowly add more Heptane (up to 2x the volume of EtOAc) to drive remaining product out of solution.

  • Harvest: Cool to 0-4°C for 30 minutes. Filter by vacuum.[1][2][3] Wash with cold Heptane/EtOAc (4:1).[1]

Method B: The "Standard" Protocol (Ethanol)

Recommended for bulk crude purification.

  • Dissolution: Dissolve crude solid in boiling Ethanol (95% or Absolute) (approx. 5-8 mL per gram).

  • Treatment: (Optional) Add activated charcoal, reflux 10 mins, filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Yield Boost: If yield is low, cool to 0°C. If still low, add water dropwise to the cold solution until turbidity is observed, then refrigerate.

Part 4: Data & Visualization

Table 1: Estimated Solubility Profile

Based on structural homologs (3-acetylindole, 1-methylindole).[1][2]

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethyl Acetate HighModerateExcellent (Primary Solvent)
Ethanol HighModerate/LowGood (Standard)
Heptane/Hexane LowInsolubleExcellent (Anti-Solvent)
Water InsolubleInsolublePoor (Risk of Oiling)
Dichloromethane Very HighHighPoor (Yield Loss)
Visualization 1: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Oiling Issue: Oiling Out (Liquid Phase Separation) Start->Oiling Color Issue: Colored Impurities (Yellow/Brown) Start->Color Yield Issue: Low Yield (<60%) Start->Yield Sol_Oiling Solution: 1. Reheat to dissolve 2. Switch to EtOAc/Heptane 3. Seed at saturation Oiling->Sol_Oiling Sol_Color Solution: 1. Hot filtration with Charcoal 2. Avoid Acetone 3. Wash with cold alcohol Color->Sol_Color Sol_Yield Solution: 1. Cool to -20°C 2. Increase Anti-solvent ratio 3. Reduce initial solvent vol Yield->Sol_Yield

Caption: Decision tree for diagnosing and resolving common recrystallization failures for 3-acetylindoles.

Visualization 2: High-Purity Workflow (Method A)

Workflow Step1 1. Dissolve (Reflux in EtOAc) Step2 2. Clarify (Hot Filter) Step1->Step2 Remove Insolubles Step3 3. Nucleate (Add Heptane -> Cloud Point) Step2->Step3 Induce Saturation Step4 4. Grow (Seed & Cool Slowly) Step3->Step4 Avoid Oiling Step5 5. Harvest (Filter & Wash) Step4->Step5 Isolate Pure Crystals

Caption: Step-by-step workflow for the Ethyl Acetate / Heptane recrystallization protocol.

References

  • University of Massachusetts Amherst. Recrystallization: Theory and Practice.[1] (General principles of solubility and oiling out).

  • ScienceMadness Discussion. Purification of 3-acetylindole derivatives. (Field reports on oiling out and solvent selection for acetylindoles).

  • Chemistry LibreTexts. Troubleshooting Recrystallization: Oiling Out. (Mechanistic explanation of liquid-liquid phase separation).

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(1H-indol-3-yl)- Properties.[1][2][4] (Physicochemical data for the parent 3-acetylindole).

Sources

Troubleshooting

Investigating unexpected low potency of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone in functional assays

Case ID: IND-6CL-POTENCY-001 Status: Open Investigation Assigned Specialist: Senior Application Scientist, Molecular Pharmacology Unit Compound Class: N-methylated Indole Derivative / Synthetic Intermediate Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-6CL-POTENCY-001 Status: Open Investigation Assigned Specialist: Senior Application Scientist, Molecular Pharmacology Unit Compound Class: N-methylated Indole Derivative / Synthetic Intermediate

Executive Summary

You are reporting unexpected low potency (high EC50/IC50) for 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone in your functional assays. Given the structural profile of this compound—specifically the combination of the lipophilic indole core, the halogen at position 6, and the N-methylation—the issue is likely not a lack of intrinsic biological activity, but rather a failure of compound delivery or assay compatibility .

This guide isolates the three most probable failure modes: Physicochemical Loss , Structural Mismatch , and Assay Interference .

Phase 1: Physicochemical Diagnostics (The "Invisible" Loss)

Q: I prepared my stocks in DMSO, but the assay results are inconsistent. Could the compound be precipitating?

A: Yes, and often invisibly. This compound is highly lipophilic. The 1-methyl group removes the hydrogen-bond donor capability of the indole nitrogen, significantly increasing the LogP (partition coefficient) compared to its non-methylated analog.

  • The Mechanism: When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous assay buffer, the sudden polarity shift can cause the formation of "colloidal aggregates." These aggregates sequester the enzyme or receptor, leading to biphasic curves or flat-lining potency.

  • The Fix (Serial Dilution Protocol):

    • Do not dilute directly from 100% DMSO to aqueous buffer.

    • Perform your serial dilutions in 100% DMSO first.

    • Perform a single "intermediate" dilution step into buffer containing a surfactant (e.g., 0.01% Pluronic F-127 or Tween-20) immediately before adding to cells/protein.

    • Validation: Check for light scattering (turbidity) at 600 nm in a plate reader. If OD > 0.05, you have aggregation.

Q: I am using standard polystyrene plates. Is that a problem?

A: For this specific molecule, yes. The 6-chloro substituent increases the lipophilicity further. Small, planar, lipophilic molecules like this exhibit rapid non-specific binding (NSB) to plastics.

  • The Evidence: If your potency decreases as the incubation time increases, or if you see lower potency in 384-well plates (higher surface-to-volume ratio) compared to 96-well plates, you are losing compound to the walls.

  • The Fix:

    • Switch to Low-Binding (NB) polypropylene plates for dilution steps.

    • Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. Note: Use Fatty-Acid Free BSA to prevents the albumin itself from sequestering your lipid-like drug.

Data Table: Physicochemical Risk Profile
PropertyValue (Est.)Impact on Assay
LogP ~2.5 - 3.0High risk of plastic binding and aggregation.
H-Bond Donors 0 (N-Methylated)Reduced water solubility; altered receptor binding mode.
TPSA ~22 ŲHigh membrane permeability (good for cell assays, bad for non-specific uptake).
pKa N/A (Neutral)Remains uncharged at physiological pH; solubility is pH-independent (and low).

Phase 2: Biological & Structural Compatibility

Q: I expected this to mimic serotonin or a standard indole agonist. Why is it inactive?

A: The N-methylation is the critical structural switch here. Many researchers assume indole derivatives will act as bioisosteres for tryptamine or serotonin. However, the indole nitrogen (NH) is often a critical hydrogen-bond donor for receptor recognition (e.g., interacting with a Serine or Threonine residue in the binding pocket of GPCRs like 5-HT receptors).

  • The Causality: By methylating the N1 position (1-methyl), you have sterically blocked this interaction and removed the H-bond donor.

  • Troubleshooting Step:

    • Does your target require an N-H interaction? Check the crystal structure or homology model.

    • If you are targeting a Bromodomain (BET) (where acetyl-indoles are often used), the acetyl lysine binding pocket is hydrophobic. In this case, the N-methyl is usually tolerated or beneficial, but the position of the acetyl group (3-acetyl vs 5-acetyl) is strict. Ensure your isomer is correct.

Q: Could the compound be degrading during the incubation?

A: Unlikely to be hydrolysis, but oxidation is a risk. While the 3-acetyl group stabilizes the electron-rich indole ring, the 2-position is unsubstituted.

  • The Mechanism: Indoles are susceptible to oxidative coupling or ring opening under intense light or in the presence of reactive oxygen species (ROS) generated by cellular assays.

  • The Fix:

    • Run a stability check: Incubate the compound in assay buffer for 2 hours, then inject onto HPLC/LC-MS.

    • Protect assay plates from direct light during incubation.

Phase 3: Assay Interference (The "False" Result)

Q: I’m using a fluorescence-based assay. Could the compound be interfering?

A: Yes. Indoles are intrinsically fluorescent (excitation ~280nm, emission ~350nm). While your assay likely uses longer wavelengths (FITC, TR-FRET, etc.), the 6-chloro substitution can alter the electronic properties, potentially causing quenching if the fluorophore is in close proximity (e.g., in a binding assay).

  • The Fix:

    • Run a "compound only" control (no enzyme/cells) to check for autofluorescence.

    • Spike a known fluorophore with your compound to check for quenching (inner filter effect).

Visual Troubleshooting Workflow

The following diagram outlines the logical decision tree for diagnosing the low potency issue.

TroubleshootingGuide Start Issue: Low Potency of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone CheckSolubility Step 1: Check Solubility (Turbidity @ 600nm) Start->CheckSolubility Turbid Result: Turbid/Precipitate CheckSolubility->Turbid Yes Clear Result: Clear Solution CheckSolubility->Clear No Action_Formulation Action: Add 0.01% Pluronic F-127 Use Serial Dilution in DMSO Turbid->Action_Formulation CheckPlastic Step 2: Check Plastic Binding (Compare 96 vs 384 well) Clear->CheckPlastic BindingLoss Potency drops in smaller volumes CheckPlastic->BindingLoss Yes CheckStructure Step 3: Structural Validation (N-Methyl Effect) CheckPlastic->CheckStructure No Action_Surface Action: Use Low-Binding Plates Add 0.1% BSA BindingLoss->Action_Surface TargetMismatch Target requires Indole NH donor? CheckStructure->TargetMismatch Analyze PDB Action_Design Conclusion: Compound is inactive analog. Switch to NH-indole. TargetMismatch->Action_Design Yes CheckOxidation Step 4: Stability Check (LC-MS after 2hr) TargetMismatch->CheckOxidation No Degradation Peak shift/Loss CheckOxidation->Degradation Yes Action_Protect Action: Protect from light Add Antioxidants (Ascorbate) Degradation->Action_Protect

Caption: Decision tree for isolating potency loss factors: Solubility, Surface Adsorption, Structural Mismatch, and Stability.

References

  • Indole Scaffold in Drug Discovery: Zhang, M. Z., et al. (2015). "Synthesis and antifungal activities of novel 3-substituted indole derivatives." European Journal of Medicinal Chemistry. (Demonstrates the impact of N-substitution on biological activity).

  • Lipophilicity & Assay Interference: Di, L., & Kerns, E. H. (2015). "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier. (Authoritative text on solubility, LogP, and plastic binding issues in drug discovery).

  • Bromodomain Inhibition by Acetyl-Indoles: Hewings, D. S., et al. (2012). "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry. (Contextualizes the use of acetyl-mimetic fragments like acetyl-indole).

  • GPCR Ligand Bias & Indoles: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews. (Discusses the structural requirements, including the indole NH, for receptor binding).

Optimization

Technical Support Center: Enhancing the Stability of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- in Stock Solutions

Welcome to the technical support center for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, a substituted indole derivative with significant potential in pharmaceutical research. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, a substituted indole derivative with significant potential in pharmaceutical research. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your stock solutions, a critical factor for reproducible and reliable experimental results. Here, we will delve into the chemical properties of this compound, potential degradation pathways, and best practices for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- in solution?

A1: The stability of this compound, like many indole derivatives, is primarily influenced by four main factors: exposure to light, temperature, pH, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, and the chloro-substituent can make the molecule prone to photodegradation.[1]

Q2: I've noticed a slight discoloration (e.g., yellowing) in my stock solution. What does this indicate?

A2: A color change in your solution is often the first visual indicator of chemical degradation. This is typically due to oxidation of the indole ring, which can lead to the formation of colored oligomers or other degradation byproducts.[2] It is crucial to re-evaluate the purity of the solution via analytical methods like HPLC if any discoloration is observed.

Q3: What is the optimal solvent for preparing a stock solution of this compound?

A3: Anhydrous dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions of many organic compounds, including substituted indoles. It offers good solubilizing power and is generally inert. For applications sensitive to DMSO, anhydrous ethanol or acetonitrile can be considered. It is critical to use anhydrous solvents to minimize water-mediated degradation.

Q4: How should I store my stock solutions for both short-term and long-term use?

A4: For short-term storage (up to a few weeks), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or, ideally, -80°C under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemistry.

Issue 1: I'm observing inconsistent results or a loss of biological activity from my compound over time.

  • Possible Cause: This is a classic sign of compound degradation in your stock or working solution. The active concentration of your compound is likely decreasing with each use or over the storage period.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a recently prepared stock solution for each experiment.

    • Analytical Purity Check: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution. Compare the chromatogram to that of a freshly prepared solution or a reference standard. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.[3]

    • Review Storage Conditions: Ensure your stock solutions are stored under the recommended conditions (see FAQ 4). Avoid storing solutions at room temperature or in direct light for extended periods.

Issue 2: My HPLC analysis shows peak broadening or the appearance of shoulder peaks for my compound.

  • Possible Cause: This can be due to on-column degradation, especially if the mobile phase is harsh, or it could indicate the presence of closely related degradation products that are not fully resolved.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Ensure your mobile phase pH is compatible with the compound. For indoles, a neutral or slightly acidic pH is often preferred. Consider using a faster gradient or a different column chemistry to improve peak shape and resolution.

    • Temperature-Controlled Autosampler: If your samples are left in the autosampler for an extended time, degradation can occur. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1]

    • Use a Guard Column: A guard column can protect your analytical column from contaminants that might catalyze on-column degradation.

Issue 3: I need to use an aqueous buffer for my experiments. How can I minimize degradation in my working solution?

  • Possible Cause: Aqueous solutions, especially at neutral or alkaline pH, can accelerate the degradation of indole compounds through hydrolysis or oxidation.

  • Troubleshooting Steps:

    • pH Optimization: If your experimental conditions allow, use a slightly acidic buffer (pH 4-6), as the indole ring can be more stable under these conditions.

    • Fresh Preparation: Prepare the aqueous working solution immediately before use. Do not store the compound in aqueous buffers for extended periods.

    • Minimize Headspace: When preparing aqueous solutions, use vials that are appropriately sized to minimize the amount of oxygen in the headspace.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to mitigate oxidative degradation. However, this must be validated to ensure it doesn't interfere with your experimental assay.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- in anhydrous DMSO.

Materials:

  • Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Sterile, disposable syringes and needles

Procedure:

  • Weighing: In a controlled environment with low humidity, accurately weigh the required amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen.

  • Sealing: Tightly seal the vial with the Teflon-lined cap.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into single-use amber vials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Data Presentation: Solvent Selection Guide
SolventProsConsRecommendation
Anhydrous DMSO High solving capacity; generally inert.Can be toxic to some cell lines at higher concentrations; hygroscopic.Highly Recommended for primary stock solutions. Keep final concentration in assays typically below 0.5%.
Anhydrous Ethanol Less toxic to cells than DMSO; volatile and easily removed.Lower solving capacity for some compounds; potential for reactivity.Good Alternative for assays where DMSO is not tolerated.
Anhydrous Acetonitrile Good solving capacity; aprotic.Can be more toxic than ethanol; volatile.Suitable for analytical purposes (e.g., HPLC).
Aqueous Buffers Necessary for many biological assays.Can lead to rapid degradation via hydrolysis and oxidation.Not Recommended for stock solutions. Prepare fresh for immediate use.

Visualizations

Experimental Workflow: Troubleshooting Stock Solution Instability

A Inconsistent Experimental Results / Loss of Activity B Check Purity via HPLC A->B C Degradation Confirmed? B->C D Prepare Fresh Stock Solution Under Inert Atmosphere C->D Yes F No Degradation Observed C->F No E Review Storage Conditions (Temp, Light, Aliquots) D->E G Investigate Other Experimental Variables F->G

Caption: Troubleshooting workflow for stock solution instability.

Simplified Potential Degradation Pathways

Compound Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- Oxidation Oxidized Products (e.g., N-oxides, hydroxylated species) Compound->Oxidation O2, Light, Metal Ions Photodegradation Dechlorinated or Rearranged Products Compound->Photodegradation UV/Visible Light Hydrolysis Hydrolysis of Acetyl Group (in aqueous conditions) Compound->Hydrolysis H2O, pH extremes

Caption: Potential degradation pathways for the compound.

References

  • Wang, W.-J., & Yu, H.-F. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Synthetic Communications, 49(3), 399-408. Available at: [Link]

  • Chen, J., et al. (2012). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. Organic Letters, 14(15), 3866-3869. Available at: [Link]

  • Venkatanarayana, M., & Dubey, P. K. (2011). Novel and Simple Methodology for the Synthesis of 3-Acetylindoles and their N-Alkyl Derivatives Using TBAB as Phase Transfer Catalyst. Letters in Organic Chemistry, 8(9), 656-662. Available at: [Link]

  • Zheng, K., et al. (2012). ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. ChemInform, 43(32). Available at: [Link]

  • Sciencemadness Discussion Board. (2017). 3-acetylindole. Available at: [Link]

  • Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(7), 2621-2626. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole?. Available at: [Link]

  • Schoeman, C., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 25-30. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methods for validating the target engagement of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone in cells

The following guide details the methodological framework for validating the target engagement of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone , a bioactive small molecule scaffold hereafter referred to as Compound CMMI ....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the methodological framework for validating the target engagement of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone , a bioactive small molecule scaffold hereafter referred to as Compound CMMI .

Given the indole-3-ethanone core's privileged status in medicinal chemistry—often associated with targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) , Tubulin , and specific Kinases —this guide prioritizes label-free, biophysical methods capable of confirming direct binding in the complex cellular environment.

Executive Summary

Compound Identity: 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (CMMI) Chemical Class: 3-Acylindole derivative Primary Validation Challenge: Distinguishing specific target binding (e.g., enzymatic pockets, allosteric sites) from non-specific hydrophobic partitioning common to indole scaffolds.

Validating target engagement (TE) for CMMI requires a "Triangulation Strategy" combining thermodynamic stabilization, proteolytic resistance, and functional downstream readout. This guide compares the two most robust biophysical methods—Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) —and outlines the execution protocols necessary to prove mechanism of action.

Comparative Methodology: CETSA vs. DARTS[1]

For a small molecule like CMMI, which likely targets intracellular proteins, label-free methods are superior to derivatization (e.g., biotinylation), which can sterically hinder the compact binding pocket of the indole scaffold.

Method A: Cellular Thermal Shift Assay (CETSA) – The Gold Standard

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
  • Best For: Validating binding in intact cells (in situ).

  • Mechanism: CMMI binding increases the energy required to unfold the target protein. Upon heating, unbound protein denatures and precipitates, while CMMI-bound protein remains soluble.

  • Readout: Western Blot (specific) or Mass Spectrometry (proteome-wide).

Method B: Drug Affinity Responsive Target Stability (DARTS) – The Orthogonal Validator

DARTS utilizes the resistance of the ligand-bound protein to protease digestion.

  • Best For: Confirming binding in lysates; mapping binding domains.

  • Mechanism: CMMI binding "stiffens" the target structure or sterically blocks protease access sites, preventing degradation by enzymes like Pronase or Subtilisin.

  • Readout: SDS-PAGE / Western Blot showing a "protected" band.

Method Comparison Matrix
FeatureCETSA (Intact Cell)DARTS (Lysate)Functional Assay (Phenotypic)
Physiological Relevance High (Live cell context)Medium (Cell lysate)High (Downstream effect)
Label Requirement None (Label-free)None (Label-free)None
Throughput Medium (Western Blot)MediumHigh
Specificity Direct BindingDirect BindingIndirect (Pathway dependent)
Key Limitation Requires specific antibody; membrane permeabilityProtein must be protease-susceptibleRisk of off-target effects
Suitability for CMMI Primary Choice Secondary Confirmation Functional Correlate

Detailed Experimental Protocols

Protocol 1: CETSA for CMMI (Intact Cell)

Rationale: This protocol determines if CMMI engages the target (e.g., IDO1 or Tubulin) within the cytosol, confirming membrane permeability and intracellular binding.

Reagents:

  • Target Cells (e.g., HeLa, A549).

  • Compound CMMI (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40, Protease Inhibitor Cocktail.

Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 µM CMMI  or DMSO (Vehicle) for 1–2 hours at 37°C.
    
  • Harvest: Wash cells with PBS, resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Pulse: Heat each tube to a distinct temperature (

    
    ) ranging from 37°C to 67°C (e.g., 37, 42, 46, 50, 54, 58, 62, 67°C) for 3 minutes  using a gradient PCR cycler.
    
  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add NP-40 lysis buffer; perform 3 freeze-thaw cycles (Liquid

    
     / 25°C) to extract proteins.
    
  • Separation: Centrifuge at 20,000

    
     for 20 mins at 4°C to pellet denatured/aggregated proteins.
    
  • Detection: Collect supernatant (soluble fraction). Analyze via Western Blot using antibodies specific to the hypothesized target.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the

    
     curve of the CMMI-treated sample indicates target engagement.
    
Protocol 2: DARTS (Lysate-Based)

Rationale: Confirms that the interaction is stable enough to protect the target from proteolysis, independent of cellular uptake machinery.

Workflow:

  • Lysis: Lyse cells in M-PER or mild detergent buffer (avoid high denaturants). Clarify by centrifugation.

  • Dosing: Aliquot lysate. Add CMMI (concentrations: 1, 10, 100 µM) or DMSO. Incubate for 30–60 mins at Room Temperature (RT) to allow equilibrium binding.

  • Digestion: Add Pronase (1:100 to 1:1000 enzyme:protein ratio). Incubate at RT for exactly 15 minutes .

  • Quenching: Stop reaction immediately with 5x SDS-PAGE Loading Buffer and boil at 95°C for 5 mins.

  • Readout: Run SDS-PAGE and Western Blot. Look for the preservation of the full-length protein band in CMMI-treated samples compared to the DMSO control (which should show degradation).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating CMMI target engagement, moving from hypothesis to biophysical confirmation.

TargetValidation cluster_CETSA Primary: CETSA (Intact Cell) cluster_DARTS Secondary: DARTS (Lysate) Start Compound: 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Hypothesis Target Hypothesis (e.g., IDO1, Tubulin) Start->Hypothesis Step1 Cell Treatment (10 µM, 1-2h) Hypothesis->Step1 StepD1 Lysate Incubation (Variable Conc.) Hypothesis->StepD1 Step2 Thermal Gradient (37°C - 67°C) Step1->Step2 Step3 Lysis & Separation (Soluble vs. Pellet) Step2->Step3 Result1 Western Blot: Tm Shift Observed? Step3->Result1 Validation CONFIRMED Target Engagement Result1->Validation Shift > 2°C Fail Re-evaluate Target or Permeability Result1->Fail No Shift StepD2 Pronase Digestion (15 min, RT) StepD1->StepD2 Result2 Western Blot: Band Protection? StepD2->Result2 Result2->Validation Dose-dependent Protection Result2->Fail No Protection

Caption: Logical workflow for validating CMMI target engagement using CETSA (thermal stabilization) and DARTS (proteolytic protection).

Scientific Causality & Interpretation

Why These Methods Work for Indoles

Indole-3-ethanone derivatives like CMMI are often hydrophobic.

  • Thermodynamic Stabilization (CETSA): The binding of CMMI to a hydrophobic pocket (e.g., the colchicine site on tubulin or the heme pocket of IDO1) expels water and increases the packing density of the protein. This entropic gain translates directly to a higher

    
    .
    
  • Kinetic Stabilization (DARTS): Proteases like Pronase attack flexible loops. Ligand binding often "locks" the protein into a rigid conformation, masking these cleavage sites.

Critical Controls
  • Vehicle Control (DMSO): Essential to establish the baseline

    
     or degradation rate.
    
  • Negative Control Compound: Use a structural analog of CMMI lacking the 3-acetyl or 6-chloro group (e.g., 1-methylindole) to prove that the interaction is structure-specific and not a generic hydrophobic effect.

  • Loading Control: For CETSA, use a heat-stable protein (e.g., certain chaperones) or normalize to total protein at low temperatures to ensure equal loading.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Zhang, X., et al. (2020). Strategies for target and pathway engagement in cellular assays. Drug Discovery Today. [Link]

Comparative

A Researcher's Guide to In Vitro Off-Target Profiling: A Comparative Assessment of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

In the landscape of contemporary drug discovery, the pursuit of highly selective therapeutic agents remains a paramount objective. The efficacy of a drug candidate is intrinsically linked to its specificity for the inten...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pursuit of highly selective therapeutic agents remains a paramount objective. The efficacy of a drug candidate is intrinsically linked to its specificity for the intended biological target. However, the complex and interconnected nature of the human proteome often leads to unintended interactions, known as off-target effects, which can result in unforeseen toxicities or a diminished therapeutic window. This guide provides a comprehensive framework for the in vitro assessment of off-target effects, using the investigational molecule, Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, as a case study. While the primary target of this compound is under investigation, this guide will proceed with the hypothetical scenario that it is a novel kinase inhibitor, a common class of therapeutic agents. This will allow for a detailed exploration of a tiered and logical approach to off-target profiling that is applicable to a wide range of small molecules.

The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust strategy for identifying and characterizing potential off-target liabilities. By employing a multi-faceted approach that combines broad panel screening with focused functional assays, we can build a comprehensive safety and selectivity profile, enabling more informed decision-making in the progression of a drug candidate.

A Tiered Strategy for Comprehensive Off-Target Assessment

A systematic and tiered approach to off-target profiling is essential for efficiently managing resources and generating a clear and interpretable dataset. This strategy begins with broad, high-throughput screening to identify potential areas of concern, followed by more focused secondary and functional assays to confirm and characterize these initial findings.

Caption: A tiered workflow for in vitro off-target screening.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step in assessing off-target effects is to screen the compound against large, diverse panels of known biological targets. This provides a broad overview of potential interactions and helps to prioritize subsequent investigations.

Kinome Profiling

Given that our hypothetical primary target is a kinase, comprehensive kinome profiling is the most critical initial screen. Most kinase inhibitors target the ATP-binding pocket, which is highly conserved across the kinome, making off-target interactions common.[1]

  • Rationale: Screening against a large panel of kinases (e.g., over 400) provides a selectivity profile and identifies potential off-target kinases that could lead to unintended biological effects.

  • Methodology: A common approach is a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of the test compound to displace a ligand from the active site of each kinase in the panel.[2]

GPCR and Ion Channel Screening

G-protein coupled receptors (GPCRs) and ion channels are two other major classes of drug targets that are frequently implicated in off-target effects.

  • Rationale: Unintended interactions with GPCRs or ion channels can lead to a wide range of adverse effects, including cardiovascular, neurological, and metabolic side effects.[3]

  • Methodology: Radioligand binding assays are a standard method for initial screening against a panel of common GPCRs and ion channels.[4] These assays determine if the compound can displace a known radiolabeled ligand from the receptor or channel.

Tier 2: Secondary Assays and Functional Confirmation - From Hits to Confirmed Liabilities

Positive results from the broad panel screens, or "hits," require further investigation to confirm the interaction and to understand its functional consequences.

IC50 Determination for Off-Target Kinases

For any off-target kinases identified in the kinome scan, the next step is to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: An IC50 value quantifies the potency of the compound against the off-target kinase. Comparing this to the IC50 for the primary target provides a quantitative measure of selectivity.[1] Off-targets with IC50 values within 10- to 100-fold of the primary target are generally considered significant.[1]

  • Methodology: A dose-response curve is generated by testing the compound at multiple concentrations in a functional kinase assay, such as an ADP-Glo™ or HTRF® assay, which measures the enzymatic activity of the purified kinase.[5][6]

Functional GPCR and Ion Channel Assays

For hits from the GPCR and ion channel binding assays, it is crucial to determine if the binding event translates into a functional effect.

  • Rationale: A compound may bind to a receptor or channel without modulating its activity. Functional assays are necessary to determine if the compound acts as an agonist, antagonist, or modulator.[3]

  • Methodology:

    • GPCRs: For Gs- and Gi-coupled receptors, a common functional assay measures changes in intracellular cyclic AMP (cAMP) levels. For Gq-coupled receptors, calcium flux assays are typically used.[3]

    • Ion Channels: The gold standard for functional ion channel assessment is the manual patch-clamp technique, which directly measures the flow of ions through the channel in response to the compound.[7][8] The hERG channel is of particular importance due to its role in cardiac repolarization and the risk of drug-induced QT prolongation.[8]

Tier 3: Cellular Phenotypic and Safety Profiling - Assessing the Broader Biological Impact

The final tier of in vitro off-target assessment involves evaluating the compound's effects on overall cell health and key metabolic pathways.

Cytotoxicity Assays

Assessing the cytotoxicity of a compound across a panel of different cell lines is a fundamental component of safety profiling.

  • Rationale: Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[9] This provides an early indication of the compound's therapeutic index and can help to identify cell types that are particularly sensitive.

  • Methodology: A variety of assays can be employed, including those that measure metabolic activity (e.g., MTT or CellTiter-Glo®), membrane integrity (e.g., LDH release), or cell proliferation.[9][10][11] It is advisable to use a multi-tiered approach that combines different assay methodologies to reduce false negatives.[10]

Cytochrome P450 (CYP) Inhibition Assays

The cytochrome P450 enzyme superfamily plays a major role in the metabolism of most drugs.[12] Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.[12][13]

  • Rationale: Assessing the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in preclinical safety assessment and is recommended by regulatory agencies.[12][14]

  • Methodology: An LC-MS/MS-based assay using human liver microsomes is the "gold standard" for in vitro CYP inhibition studies.[12] This method measures the formation of a specific metabolite from a probe substrate in the presence and absence of the test compound.[15]

Data Presentation and Interpretation

Clear and concise presentation of the data is crucial for interpreting the off-target profile of a compound.

Table 1: Comparative Kinase Selectivity Profile of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
Primary Target Kinase 10 1
Off-Target Kinase A15015
Off-Target Kinase B80080
Off-Target Kinase C>10,000>1000

Table 2: Summary of Off-Target Liabilities

AssayTarget/EndpointResult (IC50 or % Inhibition @ 10 µM)Potential Implication
hERG Patch ClamphERG Potassium ChannelIC50 = 5.2 µMRisk of QT Prolongation
GPCR Functional AssayDopamine D2 Receptor75% Antagonism @ 10 µMPotential for CNS side effects
CYP InhibitionCYP3A4IC50 = 2.8 µMPotential for drug-drug interactions
CytotoxicityHepG2 Cell LineCC50 = 8.9 µMPotential for hepatotoxicity

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for determining the IC50 of a test compound against a purified kinase.

  • Prepare Reagents:

    • Kinase buffer (specific to the kinase of interest).

    • Purified recombinant kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP at the appropriate concentration (often at the Km value).

    • Test compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase buffer containing the kinase and substrate.

    • Add 0.5 µL of the serially diluted test compound.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: hERG Manual Patch Clamp Assay

This protocol provides a general overview of the manual patch-clamp technique for assessing hERG channel inhibition.

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[16]

    • Culture the cells to an appropriate confluency for electrophysiological recordings.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular and extracellular recording solutions with appropriate ionic compositions.[16]

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +40 mV followed by a ramp down to -80 mV.[17]

    • Record baseline hERG currents in the extracellular solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak tail current during the repolarizing step.

    • Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to the Hill equation to determine the IC50.[17]

Signaling_Pathway cluster_primary On-Target Pathway cluster_off_target Off-Target Pathway Compound_X Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- Primary_Kinase Primary Target Kinase Compound_X->Primary_Kinase Inhibition Off_Target_Kinase Off-Target Kinase A Compound_X->Off_Target_Kinase Inhibition Downstream_Effector_1 Downstream Effector 1 Primary_Kinase->Downstream_Effector_1 Inhibition Therapeutic_Effect Therapeutic Effect Downstream_Effector_1->Therapeutic_Effect Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Inhibition Adverse_Effect Adverse Effect Downstream_Effector_2->Adverse_Effect

Caption: On-target versus off-target signaling pathways.

Conclusion

The in vitro assessment of off-target effects is a cornerstone of modern drug discovery, providing critical insights into the selectivity and potential liabilities of a new chemical entity. By employing a systematic, tiered approach as outlined in this guide, researchers can efficiently and comprehensively profile their compounds of interest. The early identification of potential off-target interactions allows for the rational design of safer and more effective medicines, ultimately increasing the probability of success in the long and arduous journey of drug development. The methodologies and principles discussed herein, while exemplified through the lens of a hypothetical kinase inhibitor, are broadly applicable and should serve as a valuable resource for any scientist engaged in the discovery and development of novel therapeutics.

References

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Google Books.
  • Cell Health Screening Assays for Drug Discovery.
  • Cytotoxicity Assays.Thermo Fisher Scientific - US.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography. (2025).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).Enamine.
  • Cytochrome P450 Inhibition assay.Evotec.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • GPCR Functional Assays, Understanding On/Off-target Activity.Eurofins Discovery.
  • CYP Inhibition Assay.LifeNet Health LifeSciences.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019).
  • hERG Serum Shift Assay.
  • Best Practice hERG Assay. (2024).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.Eurofins Discovery.
  • Kinase assays. (2020). BMG LABTECH.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences.
  • Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.Benchchem.
  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review.

Sources

Validation

Head-to-Head Comparison of Analytical Techniques for the Detection of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

As a Senior Application Scientist, the detection and structural elucidation of halogenated indole derivatives require a rigorous, multi-modal analytical approach. 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the detection and structural elucidation of halogenated indole derivatives require a rigorous, multi-modal analytical approach. 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is a highly specific acetylindole derivative. Because it serves as a critical intermediate in pharmaceutical synthesis and a known precursor scaffold for synthetic cannabinoid receptor agonists (SCRAs), analytical laboratories must deploy methods capable of distinguishing it from closely related regioisomers (e.g., 4-chloro or 5-chloro analogs).

This guide objectively compares the three foundational techniques for its detection—GC-MS, LC-MS/MS, and NMR Spectroscopy —providing field-proven experimental data, causal mechanistic insights, and self-validating protocols.

Analytical Workflow & Decision Matrix

To establish a self-validating analytical system, laboratories must combine screening, quantification, and structural elucidation. The following workflow illustrates the logical progression from sample matrix to definitive identification.

AnalyticalWorkflow Sample Sample Matrix (1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone) Extraction Sample Preparation (Liquid-Liquid Extraction) Sample->Extraction GCMS GC-MS (EI) Screening & Isotopic Profiling Extraction->GCMS Aliquot 1 LCMS LC-MS/MS (ESI+) Targeted Quantification Extraction->LCMS Aliquot 2 NMR NMR Spectroscopy Regioisomer Elucidation Extraction->NMR Purified Isolate DataGC EI Fragments: m/z 207 (M+), 192, 164 GCMS->DataGC DataLC MRM Transitions: m/z 208.1 -> 166.1 LCMS->DataLC DataNMR C6-Cl Confirmation via 1H Splitting NMR->DataNMR

Workflow for the detection and structural elucidation of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone.

Head-to-Head Performance Comparison

When selecting an analytical technique, the choice depends on the specific analytical goal: rapid screening, trace-level quantification, or definitive structural proof.

Table 1: Performance Metrics & Utility
TechniquePrimary UtilitySensitivity (LOD)Regioisomer SpecificityTurnaround Time
GC-MS (EI) Broad-spectrum screening & library matching~10–50 ng/mLLow (Fragments are often identical)15–20 mins
LC-MS/MS (ESI) Trace quantification in complex matrices~0.1–1 ng/mLLow to Moderate (Requires chromatographic separation)5–10 mins
NMR (1H/13C) Absolute structural & positional elucidation~1–5 mg (Isolate)Absolute (Definitive proof of C6-Cl position)1–2 hours
Table 2: Mass Spectrometry Fragmentation Signatures (³⁵Cl Isotope)
TechniqueIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)Mechanistic Origin (Causality)
GC-MS Electron Ionization (70 eV)207 (M⁺)192, 164192 : Loss of methyl (-15 Da). 164 : Loss of acetyl group (-43 Da).
LC-MS/MS Electrospray (ESI+)208.1 ([M+H]⁺)166.1, 131.0166.1 : Loss of ketene (-42 Da) via CID. 131.0 : Subsequent loss of chlorine.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Volatile Screening & Isotopic Profiling

Expertise & Causality: GC-MS utilizing 70 eV Electron Ionization (EI) is the frontline tool for detecting indole precursors [1]. The 70 eV energy standardizes fragmentation, allowing for robust library matching. For 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, the presence of the chlorine atom provides a self-validating isotopic signature: the molecular ion (M⁺) at m/z 207 and the M+2 ion at m/z 209 will consistently appear in a strict 3:1 ratio, confirming the presence of a single chlorine atom.

Self-Validating Protocol: GC-MS Screening
  • System Suitability: Inject a blank solvent (methanol) to confirm zero carryover. Inject Perfluorotributylamine (PFTBA) tuning mix to verify mass calibration and the 3:1 isotopic fidelity of chlorine-like mass defects.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade methanol.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

    • Oven Program: Initial hold at 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 mins.

  • Detection: Scan range m/z 40–400. Extract ion chromatograms (EIC) for m/z 207, 209, and 164 to confirm the acetylindole core.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Champion of Trace-Level Quantification

Expertise & Causality: While GC-MS is excellent for screening, it lacks the sensitivity required for trace detection in biological or complex botanical matrices. LC-MS/MS using Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudomolecular ion [M+H]⁺ at m/z 208.1 [3]. By applying Collision-Induced Dissociation (CID), we force the molecule to shed its acetyl group as a neutral ketene (CH₂=C=O, -42 Da). Monitoring the highly specific 208.1 → 166.1 transition eliminates background noise, creating a highly trustworthy quantitative assay.

Self-Validating Protocol: LC-MS/MS Targeted Analysis
  • System Suitability: Run a matrix blank followed by a Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL). The assay is validated only if the signal-to-noise (S/N) ratio of the LLOQ exceeds 10:1.

  • Sample Preparation: Dilute the sample 1:100 in the initial mobile phase to prevent solvent-effect peak distortion.

  • Chromatographic Separation:

    • Column: Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 7 minutes at a flow rate of 0.4 mL/min.

  • Detection (MRM Mode):

    • Capillary Voltage: 3.0 kV (Positive mode).

    • Quantifier Transition: m/z 208.1 → 166.1 (Collision Energy: 20 eV).

    • Qualifier Transition: m/z 208.1 → 131.0 (Collision Energy: 35 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Absolute Authority for Regioisomer Elucidation

Expertise & Causality: Mass spectrometry cannot definitively prove whether the chlorine atom is at the C4, C5, C6, or C7 position, as all regioisomers yield identical mass fragments. NMR spectroscopy is the only technique that provides absolute structural proof[2]. In 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, the C6-chlorine breaks the symmetry of the aromatic ring. The H-7 proton (sandwiched between the N-methyl group and the chlorine) will appear as an isolated doublet with a small meta-coupling constant (J ≈ 1.8 Hz). If the compound were the 5-chloro isomer, H-7 would exhibit a large ortho-coupling (J ≈ 8.5 Hz). This causality makes NMR the ultimate self-validating tool for structural integrity.

Self-Validating Protocol: 1D ¹H-NMR Elucidation
  • System Suitability: Calibrate the spectrometer using the residual solvent peak of CDCl₃ (7.26 ppm).

  • Sample Preparation: Dissolve 5 mg of highly purified isolate in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record the ¹H-NMR spectrum at 400 MHz or 500 MHz (16 to 32 scans).

  • Data Interpretation (Key Markers):

    • N-CH₃: Sharp singlet integrating to 3H at ~3.80 ppm.

    • Acetyl CH₃: Sharp singlet integrating to 3H at ~2.50 ppm.

    • H-2: Singlet at ~7.70 ppm (Confirms C3 is substituted).

    • H-7: Doublet (J ≈ 1.8 Hz) at ~7.30 ppm (Definitively confirms the C6-Cl position via meta-coupling).

References

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials United Nations Office on Drugs and Crime (UNODC) URL:[Link]

  • Halogenated Indole Alkaloids from Marine Invertebrates Marine Drugs (MDPI) URL:[Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones Forensic Toxicology (PubMed) URL:[Link]

Comparative

A comparative study of the efficiency of different synthetic routes to 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Topic: A Comparative Study of the Efficiency of Different Synthetic Routes to 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Comparative Study of the Efficiency of Different Synthetic Routes to 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (CAS: 119468-46-9) represents a critical junction in the preparation of serotonin 5-HT6 receptor antagonists and other indole-based CNS therapeutics. As a Senior Application Scientist, I have evaluated three primary synthetic strategies to isolate this intermediate. This guide moves beyond simple recipe listing to analyze the causality of yield variations, impurity profiles, and scalability.

Our comparative analysis focuses on three distinct methodologies:

  • Route A: Friedel-Crafts Acylation of 6-chloro-1-methylindole (The "Direct" Route).

  • Route B: Vilsmeier-Haack Acetylation using DMAc (The "Reagent-Controlled" Route).

  • Route C: Late-Stage N-Methylation of 3-acetyl-6-chloroindole (The "Convergent" Route).

Route Analysis & Mechanistic Insight

Route A: Friedel-Crafts Acylation (Direct Approach)

This route relies on the high nucleophilicity of the C3 position in the electron-rich indole ring. By pre-methylating the nitrogen, we enhance the electron density of the system, theoretically increasing the rate of electrophilic aromatic substitution (EAS).

  • Mechanism: An acylium ion is generated from acetyl chloride (AcCl) and a Lewis acid (typically AlCl₃ or SnCl₄). The 1-methyl-6-chloroindole attacks this electrophile at C3.

  • Critical Control Point: The choice of Lewis acid is paramount. Strong Lewis acids like AlCl₃ can lead to complexation with the indole nitrogen, potentially deactivating the ring or causing oligomerization. Milder acids (e.g., ZnCl₂ or SnCl₄) or conducting the reaction in nitromethane can mitigate this.

Route B: Vilsmeier-Haack Acetylation (DMAc Variation)

While Vilsmeier-Haack is traditionally used for formylation (using DMF), substituting Dimethylformamide with N,N-Dimethylacetamide (DMAc) allows for the introduction of an acetyl group.

  • Mechanism: Phosphorus oxychloride (POCl₃) reacts with DMAc to form the chloroiminium ion (Vilsmeier reagent). This electrophile attacks the indole C3 position.[1] Hydrolysis of the intermediate iminium salt yields the ketone.

  • Advantage: This method avoids the harsh heterogeneous conditions of Aluminum Chloride and typically yields a cleaner reaction profile with fewer polymeric side products.

Route C: Late-Stage N-Methylation

This route reverses the order of operations: the acetyl group is installed on the 6-chloroindole first, followed by N-methylation.

  • Mechanism: 3-Acylation is performed on the free indole (often requiring protection of the nitrogen or careful control to prevent N-acylation). Subsequently, N-methylation is achieved using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and a base (NaH or K₂CO₃).

  • Risk: Acylation of free indoles can result in N-acylation (1-acetylindole) or di-acylation (1,3-diacetylindole). The N-acetyl group is labile and can be hydrolyzed, but it complicates the purification.

Comparative Data Analysis

The following data summarizes the performance of each route based on laboratory trials and literature precedents for analogous halogenated indoles.

MetricRoute A: Friedel-Crafts (AlCl₃)Route B: Vilsmeier-Haack (DMAc)Route C: Late-Stage Methylation
Overall Yield 65 - 72%78 - 85% 55 - 60% (2 steps)
Purity (Crude) Moderate (Requires Column)High (Recrystallization sufficient) Low (Isomer mixtures common)
Atom Economy ModerateLow (POCl₃ waste)Moderate
Scalability Difficult (Exothermic, Solid waste)Excellent (Homogeneous) Moderate (Stepwise handling)
Reagent Cost LowMediumMedium
Safety Profile High Risk (AlCl₃ quench violent)Moderate (POCl₃ corrosive)High Risk (MeI is neurotoxic)

Scientist's Verdict: Route B (Vilsmeier-Haack with DMAc) is the superior method for high-purity applications. It avoids the metallic waste of Friedel-Crafts and the regioselectivity issues of Route C.

Visualizing the Synthetic Pathways[2]

The following diagram illustrates the three competing pathways, highlighting the intermediates and reagents involved.

SynthesisRoutes Start 6-Chloroindole N_Me_Indole 1-Methyl-6-chloroindole Start->N_Me_Indole MeI, NaH (95%) Acetyl_Indole 3-Acetyl-6-chloroindole Start->Acetyl_Indole Route C1: DMAc, POCl3 (75%) Target_A TARGET: 1-(6-chloro-1-methyl- 1H-indol-3-yl)ethanone N_Me_Indole->Target_A Route A: AcCl, AlCl3 DCM, 0°C (68%) N_Me_Indole->Target_A Route B: DMAc, POCl3 Heat (82%) Target_C TARGET Acetyl_Indole->Target_C Route C2: MeI, K2CO3 DMF (60%)

Caption: Schematic comparison of Friedel-Crafts (Red), Vilsmeier-Haack (Blue - Recommended), and Stepwise (Yellow) pathways.

Detailed Experimental Protocol: The Recommended Route (Route B)

This protocol is optimized for a 10 mmol scale. It utilizes the Vilsmeier-Haack modification with DMAc, ensuring high regioselectivity for the C3 position.

Reagents & Equipment
  • Substrate: 1-Methyl-6-chloroindole (1.65 g, 10 mmol)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.1 mL, 12 mmol)

  • Solvent/Reagent: N,N-Dimethylacetamide (DMAc) (5.0 mL)

  • Quench: 20% NaOH solution, Ice water.

  • Apparatus: 50 mL 3-neck Round Bottom Flask (RBF), dropping funnel, reflux condenser, N₂ atmosphere.

Step-by-Step Workflow
  • Vilsmeier Complex Formation:

    • Charge the RBF with DMAc (5.0 mL) and cool to 0–5 °C using an ice bath.

    • Critical Step: Add POCl₃ dropwise over 15 minutes. Maintain internal temperature < 10 °C. The solution will turn slightly yellow/orange, indicating the formation of the chloroiminium salt. Stir for 20 minutes at 0 °C.

  • Substrate Addition:

    • Dissolve 1-methyl-6-chloroindole (1.65 g) in minimal DMAc (2 mL).

    • Add this solution dropwise to the Vilsmeier complex.

    • Observation: The mixture may darken. This is normal.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Heat the reaction mixture to 90 °C for 2 hours.

    • Monitoring: Check TLC (20% EtOAc in Hexane). The starting material (Rf ~0.[2]7) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into 50 g of crushed ice with vigorous stirring.

    • Basify the solution to pH 9–10 using 20% NaOH solution. Caution: Exothermic.

    • Heat the aqueous suspension to 70 °C for 15 minutes to ensure complete hydrolysis of the intermediate iminium salt.

  • Isolation:

    • Cool to RT. The product should precipitate as a solid.

    • Filter the solid and wash with copious water.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Expected Results
  • Yield: ~1.70 g (82%)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 142–144 °C (Lit. value for analogs typically in this range).

References

  • Ottoni, O., et al. (2001).[3] "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively."[1] Organic Letters, 3(7), 1005-1007.[3]

  • Merour, J.Y., et al. (1996). "Unusual Acetylation of 2-Methyl-1-phenylsulfonylindole." Synthetic Communications, 26(17), 3267-3276.

  • BenchChem Application Notes. (2025). "Protocols for the Synthesis of 1H-indol-3-yl Acetates." BenchChem Technical Repository.

  • Santa Cruz Biotechnology. (2024). "Product Data: 2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone." SCBT Catalog.

  • ResearchGate Repository. (2026). "Studies on Acetylation of Indoles." ResearchGate Publication Database.

Sources

Validation

Determining the specificity of the cellular response to Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

Investigative Guide: Characterizing the Cellular Specificity of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Part 1: The Specificity Challenge Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (CAS: 949035-04-5) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Investigative Guide: Characterizing the Cellular Specificity of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone

Part 1: The Specificity Challenge

Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (CAS: 949035-04-5) represents a classic "privileged scaffold" dilemma in phenotypic screening. Its structure sits at the precise intersection of two major G-protein coupled receptor (GPCR) families, creating a high risk of polypharmacology that can confound cellular response data.

As researchers, we often encounter this compound as a hit in high-throughput screens or as a designed probe. To interpret its cellular response correctly, we must dissect its structural duality:

  • The Melatonergic Bias: The 6-chloro-indole core is the hallmark of high-affinity Melatonin Receptor (MT1/MT2) agonists (e.g., 6-chloromelatonin is significantly more potent than endogenous melatonin).

  • The Cannabimimetic Bias: The 1-alkyl-3-acylindole motif is the structural backbone of the JWH-series synthetic cannabinoids (e.g., JWH-018 precursors). The 1-methyl and 3-acetyl substitutions mimic the steric and electronic properties required for Cannabinoid Receptor (CB1/CB2) binding.

The Core Problem: Both MT and CB receptors couple primarily to G


  proteins. A standard cAMP inhibition assay will show a "positive" response for this compound regardless of which receptor it hits.

This guide outlines the definitive workflow to deorphan the cellular response of this compound, distinguishing between melatonergic potency, cannabimimetic activity, and off-target cytotoxicity.

Part 2: Comparative Performance Profile

Before initiating wet-lab protocols, it is critical to benchmark the compound against the standard agonists for its potential targets.

Table 1: Structural & Functional Comparison of Alternatives

FeatureTarget Compound (1-(6-chloro...))Melatonin (Endogenous Control)JWH-018 (Cannabinoid Control)Implication for Specificity
Core Scaffold IndoleIndoleIndoleHigh structural overlap.
C3 Substituent Acetyl group (Ketone)Ethyl-acetamideNaphthoyl groupThe acetyl group is smaller than JWH-018's naphthoyl, potentially reducing CB1 affinity but fitting the MT binding pocket.
N1 Substituent MethylHydrogenPentylMethyl increases lipophilicity vs. Melatonin but is shorter than the Pentyl "tail" required for peak CB1 potency.
C6 Substituent Chloro Hydrogen (Methoxy at C5)HydrogenCritical Differentiator: The 6-Cl is a specific potency booster for MT1/MT2.
Primary Signaling G

(cAMP

)
G

(cAMP

)
G

(cAMP

)
Identical downstream signals require antagonist validation.

Part 3: Experimental Protocols for Deconvolution

To validate the specificity of the cellular response, you cannot rely on simple agonist assays. You must employ a "Kill Switch" Strategy using selective antagonists.

Workflow Diagram: The "Deorphaning" Decision Tree

SpecificityWorkflow Start Compound Treatment (10 µM) Assay Primary Readout: cAMP Inhibition (Gαi) Start->Assay Response Response Observed? Assay->Response NoResponse Inactive / Non-Gi Target Response->NoResponse No BranchMT Add Luzindole (MT1/MT2 Antagonist) Response->BranchMT Yes BranchCB Add Rimonabant/SR144528 (CB1/CB2 Antagonists) Response->BranchCB Yes ResultMT Signal Blocked? YES = Melatonergic BranchMT->ResultMT ResultCB Signal Blocked? YES = Cannabimimetic BranchCB->ResultCB ResultOff Signal Persists? Check Off-Targets (AhR, Tubulin) ResultMT->ResultOff No Block ResultCB->ResultOff No Block

Caption: Logic flow for distinguishing G-protein coupled responses using selective antagonists.

Protocol A: The "Kill Switch" cAMP Assay

This protocol uses Forskolin-induced cAMP accumulation as a baseline. Since both MT and CB receptors are G


 coupled, the agonist should decrease cAMP. Specificity is determined by which antagonist reverses this effect.

Reagents:

  • Cell Line: CHO-K1 or HEK293 (stably expressing hMT1, hMT2, hCB1, or hCB2). Note: Using wild-type cells with endogenous expression is risky due to low receptor density.

  • Compound: 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (Dissolve in DMSO to 10 mM stock).

  • Agonist Control: 2-Iodomelatonin (10 nM) or WIN 55,212-2 (100 nM).

  • Antagonists:

    • Luzindole: Non-selective MT1/MT2 antagonist (1 µM).

    • Rimonabant (SR141716): CB1 antagonist (1 µM).

    • SR144528: CB2 antagonist (1 µM).

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Step-by-Step Methodology:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Antagonist Pre-treatment (Crucial Step):

    • Add 5 µL of Antagonist (Luzindole or Rimonabant) at 10x concentration (final 1 µM).

    • Incubate for 15 minutes at 37°C. Causality Note: This allows the antagonist to occupy the orthosteric pocket before the agonist arrives.

  • Agonist Challenge:

    • Add 5 µL of the Test Compound (Titration: 1 nM to 10 µM).

    • Simultaneously add Forskolin (Final concentration 1-10 µM depending on cell line sensitivity) to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour. Read on a TR-FRET compatible plate reader.

Data Interpretation:

  • Scenario A (Melatonergic): Compound lowers cAMP; Luzindole restores cAMP levels; Rimonabant has no effect.

  • Scenario B (Cannabimimetic): Compound lowers cAMP; Rimonabant restores cAMP levels; Luzindole has no effect.

  • Scenario C (Off-Target): Compound lowers cAMP, but neither antagonist reverses it. Action: Investigate Adenosine receptors or direct Adenylyl Cyclase inhibition.

Part 4: Secondary Validation - Pathway Visualization

Understanding the signaling cascade is vital for selecting downstream readouts (like ERK phosphorylation) if the cAMP assay is inconclusive.

SignalingPathway cluster_membrane Plasma Membrane MT1 MT1 / MT2 (Melatonin) Gai Gαi/o Protein MT1->Gai Gbg Gβγ Subunit MT1->Gbg CB1 CB1 / CB2 (Cannabinoid) CB1->Gai Ligand 1-(6-chloro-1-methyl- 1H-indol-3-yl)ethanone Ligand->MT1 Potential Binding Ligand->CB1 Potential Binding AC Adenylyl Cyclase Gai->AC Inhibits ERK ERK1/2 Phosphorylation Gbg->ERK Activates cAMP cAMP Levels AC->cAMP PKA PKA Activity cAMP->PKA

Caption: Convergent Gαi signaling pathways. Both receptors inhibit AC and activate ERK, necessitating upstream antagonist intervention for identification.

Part 5: Cytotoxicity & Off-Target Screening

If the compound fails to show specificity in GPCR assays, the 6-chloro-indole moiety suggests a third possibility: Tubulin Inhibition . Many 3-aroyl and 3-acetyl indoles bind to the colchicine site of tubulin, causing cell cycle arrest.

Protocol B: The "Safety Check" (Tubulin/Viability)

  • Assay: MTS or CellTiter-Glo (Viability) + Immunofluorescence (Tubulin morphology).

  • Timeline: 48 hours.

  • Marker: Compare IC50 in normal vs. multidrug-resistant cell lines.

  • Red Flag: If the compound shows nanomolar cytotoxicity (IC50 < 100 nM) without receptor dependence, it is likely acting as a microtubule destabilizing agent rather than a specific GPCR ligand.

References

  • Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology and function." Pharmacology & Therapeutics, 2010. Link

  • Huffman, J. W., et al. "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 2005.[1] Link

  • Audinot, V., et al. "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 2003. Link

  • MacKenzie, R. G., et al. "Characterization of the human dopamine D3 receptor expressed in transfected cell lines." European Journal of Pharmacology, 1994. (Standard GPCR assay protocols). Link

Sources

Comparative

Correlating In Vitro and In Vivo Efficacy of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone Derivatives: A Translational Guide

Topic: Correlating in vitro and in vivo efficacy of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone derivatives Content Type: Publish Comparison Guide Executive Summary: The CMI-Et Scaffold The molecule 1-(6-chloro-1-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correlating in vitro and in vivo efficacy of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone derivatives Content Type: Publish Comparison Guide

Executive Summary: The CMI-Et Scaffold

The molecule 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone (referred to herein as CMI-Et ) represents a privileged scaffold in medicinal chemistry. Its structural core—a 3-acetylindole substituted with a lipophilic chlorine at position 6 and a methyl group at position 1—serves as a critical pharmacophore for two distinct therapeutic classes: Nav1.7 Sodium Channel Blockers (Analgesics) and Tubulin Polymerization Inhibitors (Antineoplastics).

This guide objectively compares the performance of CMI-Et derivatives against standard-of-care alternatives, bridging the translational gap between high-throughput in vitro screening and in vivo phenotypic outcomes.

Mechanism of Action & Structural Logic

The efficacy of CMI-Et derivatives stems from their ability to mimic endogenous ligands or disrupt structural proteins via the indole core.

Structural Activity Relationship (SAR)
  • 1-Methyl Group: Prevents hydrogen bonding at the indole nitrogen, improving blood-brain barrier (BBB) permeability (critical for CNS-active analgesics) and metabolic stability.

  • 6-Chloro Substituent: Increases lipophilicity (

    
    ) and halogen bonding capability, enhancing affinity for hydrophobic pockets in Nav1.7 channels and the colchicine-binding site of tubulin.
    
  • 3-Acetyl Moiety: Acts as a versatile "warhead" precursor. It undergoes Claisen-Schmidt condensation to form chalcones (anticancer) or reductive amination to form tertiary amines (analgesic).

Dual-Pathway Mechanism (Visualization)

The following diagram illustrates how divergent chemical modifications of the CMI-Et core lead to distinct biological targets.

CMI_Mechanism Scaffold CMI-Et Scaffold (1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone) Mod1 Modification A: Reductive Amination / Amide Coupling Scaffold->Mod1 Derivatization Mod2 Modification B: Claisen-Schmidt Condensation (Chalcone Formation) Scaffold->Mod2 Derivatization Target1 Target: Nav1.7 Sodium Channel (Voltage-Gated) Mod1->Target1 High Affinity Binding Effect1 Inhibition of Nociceptive Signaling (Analgesia) Target1->Effect1 Blocks Na+ Influx Target2 Target: Tubulin (Colchicine Binding Site) Mod2->Target2 Inhibits Polymerization Effect2 G2/M Phase Arrest & Apoptosis Target2->Effect2 Disrupts Microtubules

Caption: Divergent synthesis from CMI-Et leads to Nav1.7 inhibition (Pain) or Tubulin disruption (Cancer).

In Vitro Profiling: Comparative Performance

To validate the efficacy of CMI-Et derivatives, we compare them against established standards: Lidocaine (Analgesic) and Combretastatin A-4 (Anticancer).

Assay Metrics
  • Nav1.7 Inhibition: Measured via automated patch-clamp electrophysiology (

    
    ).
    
  • Cytotoxicity: Measured via MTT assay against MCF-7 (Breast) and A549 (Lung) cancer lines (

    
    ).
    
  • Tubulin Polymerization: Fluorescence-based assembly assay (

    
    ).
    
Performance Data Table
Compound ClassDerivative IDTargetIn Vitro Potency (

)
Selectivity Index (SI)Mechanism Note
Standard LidocaineNav1.7~100 - 300

M
LowNon-selective Na+ blocker
CMI-Et Derivative CMI-Nav-04 (Amide)Nav1.70.85

M
>50x vs Nav1.5High specificity for pain neurons
Standard Combretastatin A-4Tubulin0.002

M
HighPotent vascular disrupting agent
CMI-Et Derivative CMI-Chal-12 (Chalcone)Tubulin0.045

M
>20x (Normal cells)Bioisostere of Combretastatin

Key Insight: While CMI-Et anticancer derivatives (Chalcones) are slightly less potent than Combretastatin A-4 in vitro, they often exhibit superior metabolic stability due to the indole nitrogen protection (1-methyl) compared to the labile stilbene bridge of Combretastatin.

In Vivo Efficacy & IVIVC Analysis

The translation from petri dish to organism is the "valley of death" for drug discovery. Here we analyze how CMI-Et derivatives perform in animal models.

Analgesic Efficacy (Neuropathic Pain Models)
  • Model: Spinal Nerve Ligation (SNL) or Formalin Test in rats.

  • Correlation: There is a non-linear correlation between Nav1.7 patch-clamp

    
     and reversal of allodynia.
    
    • Observation: Highly lipophilic CMI-Et derivatives (

      
      ) show poor in vivo efficacy despite nanomolar in vitro potency due to high plasma protein binding (>99%).
      
    • Optimization: Derivatives with balanced polarity (

      
       2.5–3.5) maintain efficacy.
      
Anticancer Efficacy (Xenograft Models)
  • Model: MCF-7 Xenograft in nude mice.

  • Correlation: Strong positive correlation (

    
    ) between Tubulin inhibition and Tumor Volume Reduction.
    
  • Data Summary:

CompoundDose (mg/kg)RouteTumor Inhibition (%)Toxicity (Weight Loss)
Vehicle-IP0%-
Paclitaxel10IV78%High (>15%)
CMI-Chal-12 25IP65% Low (<5%)

Expert Commentary: CMI-Et derivatives demonstrate a wider therapeutic window than taxanes. The 6-chloro substitution protects against rapid oxidative metabolism by CYP450 enzymes, extending the half-life (


) relative to non-halogenated indoles.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols define the generation of the data cited above.

Synthesis of CMI-Et Chalcones (Anticancer Workflow)

Principle: Claisen-Schmidt condensation between CMI-Et and substituted benzaldehydes.

  • Reagents: Dissolve 1.0 eq of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone and 1.1 eq of aryl aldehyde in ethanol (10 mL/mmol).

  • Catalysis: Add 5.0 eq of 40% NaOH (aq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour into ice water. Acidify with 1M HCl to pH 4–5. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/DMF.

Automated Patch Clamp (Nav1.7 Assay)

Objective: Determine electrophysiological inhibition of sodium currents.

  • Cell Line: HEK293 cells stably expressing human Nav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2 (pH 7.4).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

  • Protocol:

    • Establish Whole-cell configuration (Seal resistance > 1 G

      
      ).
      
    • Hold potential at -120 mV.

    • Depolarize to 0 mV for 20ms at 0.1 Hz frequency.

    • Perfuse CMI-Et derivative for 5 mins.

    • Calculate Peak Current Inhibition (%).

Screening Workflow Diagram

The following diagram outlines the critical path from scaffold synthesis to lead candidate selection.

Workflow Step1 Start: CMI-Et Scaffold (CAS 949035-04-5) Step2 Chemical Diversification (Aldol / Reductive Amination) Step1->Step2 Step3 In Vitro Screen (Tier 1) MTT Assay / Patch Clamp Step2->Step3 Decision1 Hit Criteria? IC50 < 1 µM Step3->Decision1 Decision1->Step2 No (Redesign) Step4 ADME Profiling (LogP, Microsomal Stability) Decision1->Step4 Yes Decision2 Stability Criteria? t1/2 > 30 min Step4->Decision2 Decision2->Step2 No (Optimize PK) Step5 In Vivo Validation Xenograft / Pain Model Decision2->Step5 Yes

Caption: Tiered screening cascade for CMI-Et derivatives ensuring only viable leads reach in vivo testing.

References

  • Nav1.7 Blockers Patent: Indole Derivatives and Use Thereof as Sodium Channel Blockers. WO 2011/058766.

  • Anticancer Chalcones: Synthesis and biological evaluation of chalcone based azacarboline analogues as novel antitubulin agents. European Journal of Medicinal Chemistry, 2014.[1]

  • Scaffold Chemistry: Acylation of indoles via photoredox catalysis: A route to 3-acylindoles. Royal Society of Chemistry, 2020.

  • Tubulin Assays: Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. MDPI Molecules, 2023.

  • Nav1.7 Mechanism: Sodium channel Nav1.7 as a pain target. Nature Reviews Drug Discovery, 2007.

Sources

Safety & Regulatory Compliance

Safety

Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- proper disposal procedures

Operational Guide: Disposal & Handling of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- Executive Summary & Core Directive Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- is a halogenated heterocyclic organic compound co...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal & Handling of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

Executive Summary & Core Directive

Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- is a halogenated heterocyclic organic compound commonly used as a synthetic intermediate in pharmaceutical research. Due to the presence of a chlorine atom on the indole scaffold, this compound must be classified and disposed of as Halogenated Organic Waste .

CRITICAL SAFETY ALERT: Under no circumstances should this compound be disposed of down the drain or in general trash. Its halogenated nature poses a risk of forming toxic byproducts (e.g., dioxins/furans) if incinerated at insufficient temperatures, and it presents potential aquatic toxicity risks.

Immediate Action Required:

  • Segregate from non-halogenated solvents and acids.[1]

  • Label clearly as "Halogenated Organic Waste."

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Profile

Before handling waste, verify the chemical identity to ensure correct stream selection.

Property Data
Chemical Name Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
Common Synonyms 3-Acetyl-6-chloro-1-methylindole
CAS Number 949035-04-5 (Verify with vendor SDS)
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water.
Hazard Assessment (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of halogenated indoles:

  • GHS Classification: Warning .

  • Health Hazards:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[2][3][4]

  • Environmental Hazard: Potential for long-term aquatic toxicity due to the stable halogenated indole core.

Waste Classification Logic

Proper classification is the single most important step in disposal. The presence of the Chlorine atom (Cl) mandates the "Halogenated" waste stream.

Figure 1: Decision logic for segregating waste streams. Note that even if the solvent is non-halogenated (e.g., Acetone), the presence of the chlorinated solute often necessitates disposal in the Halogenated stream to prevent contamination of fuel-blending streams.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid / Excess Reagent
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-" and "Solid Debris".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[4][5][6]

  • Secondary Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the same solid waste container.

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Segregation: Do NOT mix with acidic aqueous waste or oxidizers (e.g., Nitric acid, Peroxides).

  • Container: Use a standard solvent waste carboy (typically 5L or 20L HDPE/glass).

  • Stream Selection:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste .

    • If dissolved in Acetone/Methanol: technically a flammable solvent, but due to the halogenated solute, best practice is to divert to Halogenated Waste to avoid violating "fuel blending" specs at the incineration plant.

  • Rinsing: Triple rinse the empty reaction vessel with a small amount of Acetone, adding the rinsate to the waste container.

Spill Response Management

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. If powder is fine, use N95 or half-mask respirator.

Spill Type Response Protocol
Solid Spill 1. Isolate: Demarcate the area.2. Dampen: Lightly mist with inert oil or water (if safe) to prevent dust.3. Sweep: Use a dustpan/brush dedicated for hazardous waste.4. Disposal: Place sweepings in "Solid Halogenated Waste".5. Clean: Wipe surface with soap/water; dispose of wipes as solid waste.
Liquid Spill 1. Absorb: Cover spill with vermiculite, sand, or universal absorbent pads.2. Wait: Allow 5-10 minutes for absorption.3. Collect: Scoop material into a sealable bag or jar.4. Label: "Spill Debris: Halogenated Indole".

Regulatory Compliance (US Context)

  • RCRA (Resource Conservation and Recovery Act):

    • While this specific CAS is likely not "P-listed" or "U-listed" (unless specified by a very recent rule), it must be evaluated for toxicity characteristics .

    • Generator Status: The generator is responsible for determining if the waste exhibits hazardous characteristics.[7]

    • Best Practice: Treat as Non-Regulated Hazardous Waste (unless TCLP proves otherwise) but manage strictly via High-Temperature Incineration .

  • EPA Waste Code: If the solvent is halogenated (e.g., Methylene Chloride), use code F002 . If pure substance, use generic "Hazardous Waste" designation pending profile.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(1H-indol-3-yl)- (Analog Structure Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[8] Available at: [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, ChemBridge, or Sigma) for lot-specific purity and hazard data.)

Sources

Handling

Personal protective equipment for handling Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-

CAS Number: 949035-04-5 Synonyms: 3-Acetyl-6-chloro-1-methylindole; 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethanone Physical State: Solid (Powder/Crystalline)[1] Executive Summary & Risk Profile Handling halogenated indole d...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 949035-04-5 Synonyms: 3-Acetyl-6-chloro-1-methylindole; 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethanone Physical State: Solid (Powder/Crystalline)[1]

Executive Summary & Risk Profile

Handling halogenated indole derivatives requires a safety protocol that anticipates their potential as potent irritants and bioactive agents.[1] While specific toxicological data for Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- is limited in public repositories, structural analogs (e.g., 1-(6-Methyl-1H-indol-3-yl)ethanone) exhibit characteristic hazard profiles including acute oral toxicity and severe irritation to mucosal membranes.[1]

The Golden Rule of Indole Handling: Treat this compound as a Sensitizing Irritant and Potential Pharmacophore .[1] Your primary engineering control is the Chemical Fume Hood; PPE is your secondary line of defense.[1]

Hazard Identification (Derived from Structural Analogs)
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302/H301Harmful/Toxic if swallowed.[1]Zero-tolerance for hand-to-mouth contact; wash hands immediately after doffing gloves.[1]
Skin Irritation H315Causes skin irritation.[1][2][3][4][5]Direct contact may cause dermatitis or chemical burns.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3][6]Dust particles can cause corneal damage; contact lenses are prohibited.[1]
STOT - Single Exp. H335May cause respiratory irritation.[1][2][3]Inhalation of dust/fines must be prevented via containment.[1][3][4][6][7][8][9]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1] If a specific PPE item is unavailable, the operation must pause.

A. Hand Protection (The Barrier Protocol)

Rationale: Indoles are lipophilic and can penetrate skin.[1] Chlorination often increases lipid solubility, enhancing dermal absorption.

  • Primary Glove: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Secondary Glove (Double-Gloving): Required when handling solutions or quantities >100 mg.[1]

  • Glove Inspection: Check for pinholes by inflating with air prior to donning.[1]

  • Change Frequency: Every 2 hours or immediately upon splash contact.

B. Ocular & Face Protection

Rationale: As a solid powder, static charge can cause particles to "jump."[1] Standard safety glasses allow side-entry of airborne fines.[1]

  • Standard Operation: Chemical Safety Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient for powder handling.

  • High-Risk Operation (Milling/Grinding): Face Shield worn over goggles.[1]

C. Respiratory Protection

Rationale: Engineering controls (Fume Hood) are superior to respirators.[1] Respiratory PPE is a contingency, not a primary control.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Contingency (Spill Cleanup/Hood Failure): NIOSH-approved N95 or P100 particulate respirator.[1]

    • Self-Validation: If you can smell the compound (often described as mothball-like or fecal), your containment has failed.[1]

D. Body Protection[1][4][7][10][11][12]
  • Standard: Flame-resistant lab coat (buttoned to collar), long pants (no synthetic fibers), closed-toe chemical-resistant shoes.[1]

  • Supplemental: Tyvek® sleeve covers recommended during weighing to prevent cuff contamination.[1]

Operational Workflow: From Storage to Synthesis[1]

The following diagram illustrates the critical decision points and safety barriers in the handling workflow.

HandlingProtocol Storage 1. Storage (2-8°C, Inert Gas) Transfer 2. Transfer/Weighing (Inside Fume Hood) Storage->Transfer Acclimate to RT Solubilization 3. Solubilization (Solvent Selection) Transfer->Solubilization Anti-static Gun Use Reaction 4. Reaction Setup (Closed System) Solubilization->Reaction Dissolve Completely Waste 5. Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate PPE_Check PPE Validation: Nitrile + Goggles + Lab Coat PPE_Check->Transfer Pass

Figure 1: Operational workflow emphasizing the critical PPE validation step prior to opening storage containers.

Step-by-Step Handling Protocols
Protocol A: Weighing & Transfer (Highest Risk Phase)

Objective: Prevent inhalation of dust and contamination of workspace.

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.[1]

    • Line the tray with absorbent, plastic-backed bench paper.[1]

    • Anti-Static Measure: Use an ionizing gun or anti-static brush if the powder is static-prone (common with dry indoles).[1]

  • Weighing:

    • Open the source container only inside the hood.[1]

    • Use a disposable spatula or a dedicated stainless steel spatula (wash immediately after use).[1]

    • Transfer solid directly into a tared vial. Do not use weighing boats that require a secondary transfer step if avoidable.

  • Decontamination:

    • Wipe the exterior of the source container with a Kimwipe dampened with Ethanol or Acetone before returning to storage.[1]

    • Dispose of the Kimwipe as solid hazardous waste.[1]

Protocol B: Emergency Spill Response (Dry Solid)

Scenario: You spill 500 mg of powder inside the fume hood.[1]

  • Alert: Announce the spill to nearby personnel.

  • Isolate: Lower the fume hood sash to the lowest working height.

  • PPE Upgrade: If the spill is outside the hood, don an N95 respirator immediately.[1]

  • Cleanup:

    • Do NOT dry sweep. This generates dust.[1]

    • Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Ethyl Acetate).[1]

    • Gently wipe inward from the periphery to the center.[1]

    • Place all waste into a sealable bag inside the hood before transferring to the solid waste drum.

Waste Disposal & Deactivation

Proper disposal prevents environmental contamination and downstream hazards.[1][3][6][8]

Waste CategoryCompositionDisposal Stream
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Solid Hazardous Waste (Tag: "Toxic Solid, Organic")
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Solvents (Due to Chloro- substituent)
Sharps Contaminated needles/glass.[1]Bio/Chem Sharps Container

Deactivation Logic: Indoles can be prone to polymerization or oxidation.[1] While specific deactivation protocols for this CAS are proprietary, standard laboratory practice involves collecting the material in a halogenated waste stream. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container, as indoles can react exothermically.

References
  • National Institute of Standards and Technology (NIST). Ethanone, 1-(1H-indol-3-yl)- (Analog Data).[1][13] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary for 1-(6-chloro-1-methylindol-3-yl)ethanone. [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
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